Product packaging for 2-Hydroxy-6-methylbenzaldehyde(Cat. No.:CAS No. 18362-36-2)

2-Hydroxy-6-methylbenzaldehyde

Cat. No.: B095053
CAS No.: 18362-36-2
M. Wt: 136.15 g/mol
InChI Key: ZRUOTKQBVMWMDK-UHFFFAOYSA-N
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Description

Contextualization of 2-Hydroxy-6-methylbenzaldehyde within Aromatic Aldehyde Chemistry

This compound, also known as 6-methylsalicylaldehyde, is a bifunctional organic compound belonging to the extensive class of aromatic aldehydes. chembk.com Its structure is characterized by a benzene (B151609) ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and a methyl group (-CH₃). The specific arrangement, with the hydroxyl and methyl groups positioned ortho to the aldehyde, imparts distinct chemical characteristics that differentiate it from simpler aromatic aldehydes like benzaldehyde (B42025) or even its isomer, salicylaldehyde (B1680747).

The presence of the hydroxyl group adjacent to the aldehyde function allows for the formation of a strong intramolecular hydrogen bond. This feature is common to salicylaldehydes and influences the molecule's physical properties, such as its boiling point and solubility, as well as its chemical reactivity. However, the additional presence of the methyl group at the 6-position introduces significant steric hindrance around the formyl group. tandfonline.com This steric crowding influences its synthetic accessibility and its participation in reactions typical of aldehydes, such as condensation reactions. For instance, while many aldehydes with α-hydrogens undergo aldol (B89426) condensation, the reactivity of this compound in such reactions is sterically hindered. byjus.com Similarly, its participation in reactions like the Cannizzaro reaction, which requires aldehydes without α-hydrogens, is not applicable as it possesses them on the methyl substituent. byjus.com

Its chemical behavior is also distinct from its isomers, such as 2-hydroxy-4-methylbenzaldehyde (B1293496) and 2-hydroxy-5-methylbenzaldehyde (B1329341). tandfonline.comnih.govthegoodscentscompany.com The position of the methyl group directly impacts the electronic environment and steric accessibility of the reactive aldehyde and hydroxyl groups, leading to different outcomes in synthesis and complexation. tandfonline.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 18362-36-2
Molecular Formula C₈H₈O₂
Molar Mass 136.15 g/mol chembk.comchemspider.com
Appearance White or yellowish crystalline solid chembk.com
Melting Point 32-32.3 °C chembk.comstenutz.eu
Boiling Point ~229-230 °C chembk.comstenutz.eu
Solubility Soluble in organic solvents like alcohol and ether; insoluble in water chembk.com

| pKa | 8.28 ± 0.10 (Predicted) chembk.com |

Historical Perspectives and Early Discoveries Pertaining to this compound

The historical path to obtaining pure this compound has been marked by significant synthetic challenges. Early methods for its preparation often resulted in isomeric mixtures that were difficult to separate. A notable example is the Fries rearrangement of m-cresol (B1676322) formate, a reaction intended to produce the target molecule. However, this method predominantly yields the isomer 2-hydroxy-4-methylbenzaldehyde, with this compound forming only as a minor by-product, likely due to the steric hindrance imposed by the methyl group. tandfonline.com

The separation of these isomers proved to be a considerable hurdle for early researchers. Attempts to purify the compound using standard techniques like silica (B1680970) gel column chromatography were unsuccessful. tandfonline.com For a time, the only effective, albeit tedious, method for isolating the pure compound was preparative gas-liquid chromatography (GLC), which was impractical for producing substantial quantities. tandfonline.com

Significance and Contemporary Research Interest in this compound

The increased availability of this compound has fueled significant contemporary research interest, primarily driven by its crucial role as a semiochemical in nature and as a versatile building block in synthetic chemistry.

A major area of significance is its function as a natural pheromone. The compound is widely distributed among various species of astigmatid mites, where it acts as both an alarm and a sex pheromone. tandfonline.comoup.com The ability to synthesize this compound conveniently is vital for developing applications to study and manipulate pheromone communications in these mites, which include common pests. tandfonline.com

Table 2: Examples of Astigmatid Mites Utilizing this compound

Mite Species Pheromone Function
Tyrophagus perniciosus Alarm Pheromone tandfonline.com
Aleuroglyphus ovatus Sex Pheromone tandfonline.com
Acarus immobilis Sex Pheromone tandfonline.com
Acarus siro (Grain Mite) Opisthonotal Gland Component tandfonline.com
Dermatophagoides farinae (House Dust Mite) Opisthonotal Gland Component tandfonline.com

In the realm of synthetic chemistry, this compound is a valuable intermediate. chembk.com Its bifunctional nature allows it to be a precursor for a wide range of more complex molecules. It is particularly useful in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. researchgate.netdergipark.org.tr These Schiff bases and their metal complexes are of great interest in coordination chemistry and are explored for their potential as biochemical and analytical reagents. researchgate.net

Furthermore, derivatives of this compound are being utilized in materials science. For example, its derivative 4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde is used to synthesize fluorescent indicators, such as those based on BODIPY structures, for the detection of specific ions and molecules, contributing to advancements in chemical sensing technologies. smolecule.com This highlights its emerging role in the creation of functional materials with unique optical properties. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B095053 2-Hydroxy-6-methylbenzaldehyde CAS No. 18362-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-3-2-4-8(10)7(6)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUOTKQBVMWMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342864
Record name 2-Hydroxy-6-methylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18362-36-2
Record name 2-Hydroxy-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-6-methylbenzaldehyde
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Synthetic Methodologies and Preparative Strategies for 2 Hydroxy 6 Methylbenzaldehyde

Classical and Established Synthetic Routes

The preparation of 2-hydroxy-6-methylbenzaldehyde has been approached through several key synthetic pathways. These include a well-documented multi-step synthesis originating from m-cresol (B1676322) and the demethylation of a methoxy-substituted benzaldehyde (B42025) precursor.

Multi-Step Synthesis from m-Cresol

The initial step in this synthetic sequence is the protection of the phenolic hydroxyl group of m-cresol. This is crucial to prevent its acidic proton from interfering with the subsequent lithiation step. The tetrahydropyranyl (THP) group is a commonly employed protecting group for this purpose due to its stability under basic conditions and ease of removal under acidic conditions. nih.govlookchem.comauburn.edu The reaction involves treating m-cresol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS), to form the corresponding THP ether. auburn.edu

With the hydroxyl group protected, the next stage focuses on directing the subsequent formylation to the desired ortho-position relative to the methyl group. To prevent formylation at the more activated position ortho to the protected hydroxyl group, a blocking group strategy is implemented. nih.govwikipedia.orgcommonorganicchemistry.com This is achieved through lithiation of the aromatic ring, followed by quenching with a silylating agent. nih.govwikipedia.orgcommonorganicchemistry.com The protected m-cresol is treated with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), which selectively removes a proton from the most acidic aromatic position. The resulting aryllithium species is then reacted with a silyl (B83357) halide, such as trimethylsilyl (B98337) chloride (TMSCl), to introduce a trimethylsilyl (TMS) group. nih.gov This TMS group effectively blocks one of the ortho positions, thereby directing the subsequent formylation to the intended carbon atom. nih.govwikipedia.orgcommonorganicchemistry.com This step has been reported to proceed with a 74% yield. nih.gov

The formyl group is introduced into the molecule through a second lithiation followed by reaction with an electrophilic formylating agent. nih.govchem-station.commdma.ch The silylated and protected m-cresol derivative is again treated with an organolithium reagent to generate a new aryllithium intermediate at the remaining open ortho-position. nih.govwikipedia.orgcommonorganicchemistry.com This lithiated species is then quenched with N,N-dimethylformamide (DMF), which serves as the source of the formyl group. nih.govwikipedia.orgcommonorganicchemistry.com Subsequent acidic workup hydrolyzes the intermediate to yield the desired aldehyde. This directed formylation has been reported to be successful, with a yield of 71.8% for the formylated product. nih.gov

Research Findings on Formylation Step
ReactantReagentsProductYield (%)Reference
Silylated THP-protected m-cresol1. n-BuLi, TMEDA 2. DMF2-formyl-3-methyl-6-trimethylsilylphenyl tetrahydropyranyl ether71.8 nih.gov

The final step in this multi-step synthesis is the removal of the protecting groups to unveil the target molecule, this compound. nih.govwikipedia.orgcommonorganicchemistry.com The THP group is labile to acidic conditions and can be cleaved by treatment with acids such as trifluoroacetic acid (TFA). nih.govwikipedia.orgcommonorganicchemistry.comauburn.edu The trimethylsilyl group can also be removed under these conditions. nih.gov This deprotection step yields the final product in its free phenolic form. nih.govwikipedia.orgcommonorganicchemistry.com

Deprotection Methods for THP Ethers
Protecting GroupReagentConditionsReference
Tetrahydropyranyl (THP)Trifluoroacetic Acid (TFA)- nih.govwikipedia.orgcommonorganicchemistry.com
Tetrahydropyranyl (THP)HCl, TFA-containing cocktails, TsOH, PPTSAcidic conditions in alcoholic solvents auburn.edu
Tetrahydropyranyl (THP)N-Bromosuccinimide (NBS) with β-cyclodextrinRoom temperature in water lookchem.com

Demethylation of 2-Methoxy-6-methylbenzaldehyde

An alternative synthetic approach to this compound involves the demethylation of its corresponding methyl ether, 2-methoxy-6-methylbenzaldehyde. sci-hub.st The cleavage of aryl methyl ethers is a common transformation in organic synthesis, and various reagents can be employed to achieve this. chem-station.comkoreascience.kr

Common reagents for the demethylation of aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong protic acids like hydrobromic acid (HBr). chem-station.comorgsyn.org Boron tribromide is a particularly effective and widely used reagent for this purpose, often providing good yields under relatively mild conditions. chem-station.comorgsyn.orgacs.org The reaction proceeds through the formation of a Lewis acid-base adduct between the boron tribromide and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com

Another set of reagents for demethylation includes strong nucleophiles, such as thiolates (e.g., sodium ethylthiolate, EtSNa), which can cleave the ether bond through an Sₙ2 mechanism. koreascience.kr Magnesium iodide etherate has also been shown to be effective for the regioselective demethylation of methoxy (B1213986) groups located ortho to a carbonyl group, which is directly applicable to the synthesis of this compound from its methoxy precursor. mdma.ch

Common Reagents for Demethylation of Aryl Methyl Ethers
Reagent ClassSpecific ReagentGeneral ConditionsReference
Lewis AcidsBoron Tribromide (BBr₃)Dichloromethane, often at low temperatures chem-station.comorgsyn.org
Lewis AcidsAluminum Chloride (AlCl₃)Dichloromethane or acetonitrile, often with heating chem-station.com
Protic AcidsHydrobromic Acid (HBr, 47%)Heating, sometimes with acetic acid chem-station.com
NucleophilesThiolates (e.g., EtSNa)Polar aprotic solvents (e.g., DMF) at elevated temperatures koreascience.kr
Lewis AcidsMagnesium Iodide Etherate (MgI₂(OEt)₂)Effective for methoxy groups ortho to a carbonyl koreascience.krmdma.ch

Variations of the Duff Reaction for o-Hydroxybenzaldehydes

The Duff reaction is a well-established method for the formylation of phenols to produce o-hydroxybenzaldehydes, utilizing hexamethylenetetramine (HMTA) as the formylating agent. wikipedia.org The reaction typically requires strongly electron-donating groups on the aromatic ring and proceeds with preferential ortho-formylation. wikipedia.org

The classical Duff reaction involves heating a phenol (B47542) with HMTA in the presence of an acidic medium, such as acetic acid or trifluoroacetic acid, followed by hydrolysis to yield the desired aldehyde. semanticscholar.org The mechanism is complex, involving the initial aminomethylation of the phenol by a protonated, ring-opened HMTA species, which acts as the Mannich acceptor. semanticscholar.org This is followed by an intramolecular redox reaction and subsequent hydrolysis to furnish the aldehyde. wikipedia.org

Several modifications to the traditional Duff reaction have been explored to improve yields and applicability. One such variation involves the use of glyceroboric acid as the reaction medium, which can lead to improved yields compared to the Reimer-Tiemann reaction. uni.edu Another modification employs trimethylsilyl chloride, which has been shown to increase the yield of some ortho-hydroxyaldehydes. ecu.edu

Theoretical studies using Density Functional Theory (DFT) have provided insights into the selectivity-determining step of the Duff reaction. These studies suggest that the reaction is governed by a hydrogen bond, leading to a cyclohexa-2,4-dienone intermediate that dictates the position of formylation. semanticscholar.org When applied to non-symmetrically substituted phenols like 3-methylphenol (m-cresol), the Duff reaction can yield a mixture of regioisomers, including 2-hydroxy-4-methylbenzaldehyde (B1293496) and this compound. semanticscholar.orgrsc.org The ratio of these isomers is influenced by both electronic and steric factors. semanticscholar.org

ReactantReagentsProduct(s)YieldReference
3-MethylphenolHMTA, Acetic Acid2-Hydroxy-4-methylbenzaldehyde and this compoundMixture (79:21 ratio) semanticscholar.org
PhenolHMTA, Glyceroboric Acido-HydroxyaldehydesGenerally low but improved uni.edu
2-NaphtholHMTA, Acetic Acid, Trimethylsilyl Chloride2-Hydroxy-1-naphthaldehydeIncreased yield ecu.edu

Emerging and Catalytic Synthetic Approaches

In addition to classical methods, novel catalytic strategies are being developed for the synthesis of 2-hydroxybenzaldehydes, offering potential for improved efficiency and selectivity.

Boron-Mediated ortho-C–H Hydroxylation of Benzaldehyde Derivatives

A recently developed protocol enables the ortho-C–H hydroxylation of benzaldehyde derivatives in a one-pot, metal-free manner. rsc.orgdntb.gov.uaablesci.comresearchgate.netresearchgate.net This method utilizes a transient imine directing group, formed by the reaction of the benzaldehyde with an amine (e.g., t-butylamine), to guide a boron-mediated borylation at the ortho position. researchgate.netrsc.org Subsequent oxidation furnishes the desired salicylaldehyde (B1680747) derivative. researchgate.netrsc.org

The process begins with the formation of an imine from the starting benzaldehyde. This is followed by borylation using a boron reagent like boron tribromide (BBr₃), and finally, oxidation with an oxidizing agent such as sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O) to yield the hydroxylated product. rsc.orgacs.org This strategy has demonstrated high regioselectivity and compatibility with various benzaldehyde derivatives, including those with electron-withdrawing groups. dntb.gov.uaresearchgate.netresearchgate.net For instance, the hydroxylation of 2-methylbenzaldehyde (B42018) using this method has been successfully demonstrated, yielding this compound. researchgate.netrsc.orgrsc.org

SubstrateKey ReagentsProductYieldReference
2-MethylbenzaldehydetBuNH₂, BBr₃, 2,6-Lutidine, NaBO₃·4H₂OThis compound79% rsc.org
BenzaldehydetBuNH₂, BBr₃, 2,6-Lutidine, NaBO₃·4H₂OSalicylaldehyde78% researchgate.net
4-MethylbenzaldehydetBuNH₂, BBr₃, 2,6-Lutidine, NaBO₃·4H₂O2-Hydroxy-4-methylbenzaldehyde89% researchgate.net

Light-Assisted Coupling of Phenols with CO₂ to 2-Hydroxybenzaldehydes

A novel photocatalytic approach has been described for the synthesis of 2-hydroxybenzaldehydes from the coupling of phenols and carbon dioxide (CO₂). researchgate.netrsc.org This method employs a graphitic carbon nitride/NH₂-MIL-101(Fe) composite as a photocatalyst under mild conditions. rsc.org The presence of a base is crucial for the reaction to proceed. rsc.org

The proposed mechanism suggests the iron-catalyzed photoreduction of CO₂ to carbon monoxide (CO), which then reacts with hydrogen to form formaldehyde (B43269) as a reactive intermediate. This intermediate subsequently reacts with the phenol in the presence of a base to yield the 2-hydroxybenzaldehyde. rsc.org Phenol derivatives with electron-donating groups have shown higher efficiency in this transformation. rsc.org While this method represents a green and innovative approach, it is important to note that the article describing this specific catalytic system has been retracted. rsc.org However, the general principle of photocatalytic carboxylation of phenols with CO₂ remains an active area of research for producing aromatic carboxylic acids. acs.orgrsc.orgrsc.org

Analysis of Reaction Efficiency, Yield Optimization, and Selectivity in this compound Synthesis

The efficiency, yield, and selectivity of synthetic routes to this compound are critical considerations for practical applications.

In the Duff reaction , yields are often modest, and selectivity can be a challenge with non-symmetrically substituted phenols like m-cresol. wikipedia.orgsemanticscholar.org The reaction of m-cresol produces a mixture of 2-hydroxy-4-methylbenzaldehyde and this compound. semanticscholar.orgrsc.org DFT calculations have shown that the distribution ratio of these isomers is influenced by the stability of the transition states leading to their formation, with both electronic and steric factors playing a role. semanticscholar.org Modifications, such as using glyceroboric acid or additives like trimethylsilyl chloride, have been investigated to enhance yields, but achieving high selectivity for a single isomer from a substrate with multiple available ortho positions remains a significant challenge. uni.eduecu.edu

The boron-mediated ortho-C–H hydroxylation offers a significant advantage in terms of regioselectivity. By employing a transient directing group, this method can selectively hydroxylate the C-H bond ortho to the aldehyde group. researchgate.netrsc.org In the case of 2-methylbenzaldehyde, the reaction provides a direct and high-yielding route to this compound (79% yield), avoiding the formation of the isomeric 2-hydroxy-3-methylbenzaldehyde. rsc.org The yield can be influenced by the steric bulk of substituents on the aromatic ring; for example, a bulkier phenyl substituent at the ortho- or para-position can lead to diminished yields. researchgate.net

The light-assisted coupling of phenols with CO₂ , while conceptually a green and attractive method, is still in its early stages of development. The reported efficiency is dependent on the electronic nature of the phenol substrate, with electron-donating groups favoring the reaction. rsc.org However, achieving high selectivity for a specific isomer from a substituted phenol would likely depend on the directing influence of the existing substituent and the precise nature of the catalytic system. Further research is needed to establish the viability and selectivity of this approach for the synthesis of specific substituted hydroxybenzaldehydes like this compound.

Reactivity and Reaction Mechanisms of 2 Hydroxy 6 Methylbenzaldehyde

Thermal Decomposition and Pyrolysis Pathways

2-Hydroxy-6-methylbenzaldehyde is a compound of interest in the study of bio-oils, which are produced from the fast pyrolysis of lignocellulosic biomass. researchgate.net As an oxygenated aromatic aldehyde, its decomposition pathways are crucial for understanding and upgrading bio-oil quality. researchgate.netcardiff.ac.uk

The thermal decomposition of this compound has been investigated numerically using the framework of Density Functional Theory (DFT). researchgate.netcardiff.ac.uk These computational studies model the compound's breakdown to understand the complex reactions occurring during pyrolysis. researchgate.net DFT calculations are used to analyze bond dissociation energies, map potential energy surfaces, and identify transition states for various reaction pathways. researchgate.netresearchgate.net Such studies consider this compound as a representative model for the aromatic aldehyde category of compounds found in raw bio-oil. researchgate.netcardiff.ac.uk The calculations help in determining the energetic favorability of different decomposition routes, providing insights into product formation. researchgate.net

Computational studies have elucidated the reaction mechanisms for the conversion of this compound to toluene (B28343). researchgate.netcardiff.ac.uk Eight distinct reaction pathways have been investigated to understand this transformation. researchgate.net The results indicate that the most favorable pathway for toluene production involves m-cresol (B1676322) as an intermediate, rather than 2-formyltoluene. researchgate.netcardiff.ac.uk This optimal reaction progress requires an activation energy of 12.26 kcal/mol. researchgate.netcardiff.ac.uk Thermochemical analyses performed over a temperature range of 473–873 K confirm that the production of toluene is significantly more favorable than the formation of 2-hydroxybenzaldehyde from the decomposition of the parent molecule. researchgate.netcardiff.ac.uk

Bond dissociation energy (BDE) analysis, performed using DFT, is critical for identifying the most likely initial steps in the thermal decomposition of this compound. researchgate.net This analysis evaluates the energy required to break each bond in the molecule. The results indicate that the least energy-demanding step is the dehydrogenation of the methyl group. cardiff.ac.uk This suggests that the initial reaction pathway is likely initiated by the cleavage of a hydrogen atom from the methyl group. researchgate.net In contrast, the cleavage of a hydrogen atom from the formyl group requires a significantly higher energy of 92.22 kcal/mol. researchgate.net

Bond Dissociation Energies (BDEs) for Selected Bonds in 2-Hydroxybenzaldehyde (a related compound)
BondBDE (kcal/mol)
Dehydrogenation of formyl group92.22

Note: The table shows BDE for a related compound, 2-hydroxybenzaldehyde, as a reference point from a study analyzing the decomposition of this compound. researchgate.net

The conversion of oxygenated compounds like this compound is a key aspect of bio-oil upgrading, which aims to improve fuel properties by removing oxygen. mdpi.comnih.gov The thermal decomposition of this compound contributes to the formation of various lower fraction products. researchgate.net The primary goal of upgrading is to increase the calorific value and stability of the bio-oil. nih.gov Processes like catalytic hydrodeoxygenation (HDO) are employed to transform oxygenated compounds into more desirable hydrocarbons. mdpi.comnih.gov During HDO, aldehydes can be reduced to alcohols or further deoxygenated to form aromatic hydrocarbons like toluene. ieabioenergy.commdpi.com The pathways involve complex reactions such as hydrogenation, dehydration, and cracking, which convert the initial oxygen-rich compounds into a mixture of hydrocarbons, water, and gases like CO and CO2. nih.govmdpi.com The specific products formed depend on the reaction conditions and catalysts used. mdpi.com

Chemical Transformations of the Aldehyde Functional Group

The aldehyde functional group in this compound is susceptible to nucleophilic addition reactions. chemistrysteps.com A characteristic reaction is the condensation with primary amines to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is a reversible, acid-catalyzed process that involves the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds in several steps:

Nucleophilic Attack : The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. chemistrysteps.comlibretexts.org

Proton Transfer : A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.org

Protonation of Hydroxyl Group : The oxygen of the carbinolamine's hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of Water : The lone pair of electrons on the nitrogen helps to expel the water molecule, forming a C=N double bond and resulting in a positively charged iminium ion. libretexts.org

Deprotonation : A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the final, neutral imine product. libretexts.org

The rate of this reaction is pH-dependent, with the reaction generally being fastest near a pH of 5. libretexts.org At very low pH, the amine nucleophile is protonated and becomes non-reactive, while at high pH, there is insufficient acid to catalyze the removal of the hydroxyl group as water. libretexts.org

Oxidation Pathways of the Formyl Moiety

The aldehyde group (-CHO) in this compound is susceptible to oxidation, a common reaction for aldehydes. This transformation converts the formyl group into a carboxylic acid group (-COOH), yielding 2-Hydroxy-6-methylbenzoic acid. This reaction is a fundamental process in organic synthesis.

A variety of oxidizing agents can accomplish this conversion. Common laboratory reagents for this purpose include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that effectively converts the aldehyde to a carboxylic acid. The reaction is typically performed in a basic or neutral aqueous solution.

Chromium-based reagents: Reagents like chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid, are also effective.

Tollens' reagent ([Ag(NH₃)₂]⁺): This mild oxidizing agent is often used as a qualitative test for aldehydes. Oxidation of the aldehyde to the carboxylate is accompanied by the reduction of silver ions to metallic silver, forming a characteristic "silver mirror."

Fehling's solution (Cu²⁺ complexed with tartrate): Another mild oxidizing agent where the blue copper(II) ions are reduced to red copper(I) oxide upon reaction with an aldehyde.

The general mechanism involves the initial hydration of the aldehyde to form a geminal diol, which is then oxidized by the chosen reagent to the corresponding carboxylic acid. Biologically, aldehyde dehydrogenases can also catalyze the oxidation of aldehydes to carboxylic acids. sigmaaldrich.com

Table 1: Common Oxidizing Agents for Aldehydes

Oxidizing AgentFormulaTypical ConditionsProduct
Potassium PermanganateKMnO₄Aqueous, basic/neutral2-Hydroxy-6-methylbenzoic acid
Chromic AcidH₂CrO₄Aqueous acid2-Hydroxy-6-methylbenzoic acid
Tollens' Reagent[Ag(NH₃)₂]⁺Aqueous ammonia2-Hydroxy-6-methylbenzoate

Reduction Pathways of the Aldehyde Group

Conversely, the aldehyde group can be readily reduced to a primary alcohol. The reduction of this compound yields 2-(hydroxymethyl)-3-methylphenol. This reaction is a cornerstone of organic synthesis, providing a route to benzyl (B1604629) alcohols.

The most common and selective reagents for this transformation are complex metal hydrides, which act as a source of hydride ions (H⁻). libretexts.org

Sodium borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones. nih.govmasterorganicchemistry.com It is often used in alcoholic solvents like methanol (B129727) or ethanol. The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. pressbooks.puborganicchemistrytutor.com Subsequent protonation of the resulting alkoxide intermediate, typically during an aqueous workup, yields the primary alcohol. libretexts.org

Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄. While it effectively reduces aldehydes, it is less chemoselective and can also reduce other functional groups like esters and carboxylic acids. Its high reactivity necessitates the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and careful handling. organicchemistrytutor.com

Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel), can also be employed to reduce the aldehyde group.

Table 2: Common Reducing Agents for Aldehydes

Reducing AgentFormulaTypical ConditionsProduct
Sodium BorohydrideNaBH₄Methanol or Ethanol2-(hydroxymethyl)-3-methylphenol
Lithium Aluminum HydrideLiAlH₄Anhydrous ether, then H₃O⁺ workup2-(hydroxymethyl)-3-methylphenol
Catalytic HydrogenationH₂ / Catalyst (Pd, Pt, Ni)Pressurized H₂, solvent2-(hydroxymethyl)-3-methylphenol

Reactivity of the Phenolic Hydroxyl Group

Derivatization via O-Alkylation and Esterification Reactions

The phenolic hydroxyl group (-OH) of this compound is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then participate in reactions to form ethers and esters.

O-Alkylation: The formation of an ether from the phenolic hydroxyl group is known as O-alkylation. A common method is the Williamson ether synthesis, where the phenoxide ion reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction. This reaction results in the formation of a 2-alkoxy-6-methylbenzaldehyde.

Esterification: The phenolic hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. researchgate.net For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) results in the formation of 2-formyl-3-methylphenyl acetate (B1210297). This reaction, known as acetylation, is a common method for protecting the hydroxyl group.

Role in Intramolecular Hydrogen Bonding

A defining characteristic of this compound, like other ortho-hydroxy benzaldehydes, is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen atom of the formyl group. wikipedia.orgvedantu.com The hydroxyl group acts as the hydrogen bond donor, and the carbonyl oxygen serves as the acceptor. wikipedia.org

This internal hydrogen bond forms a stable six-membered quasi-ring structure, which has several significant consequences for the molecule's properties:

Conformational Rigidity: The hydrogen bond holds the hydroxyl and formyl groups in a planar arrangement with the benzene (B151609) ring. wikipedia.org

Physical Properties: It reduces the ability of the hydroxyl group to participate in intermolecular hydrogen bonding with other molecules. This leads to a lower boiling point and increased volatility compared to its isomers (e.g., 4-hydroxy-2-methylbenzaldehyde) where intermolecular hydrogen bonding dominates. guidechem.com

Chemical Reactivity: The hydrogen bond can influence the acidity of the phenolic proton and the reactivity of the aldehyde group. guidechem.comstackexchange.com Theoretical studies on the parent compound, salicylaldehyde (B1680747), estimate the energy of this hydrogen bond to be around 9 kcal/mol, indicating a significant stabilizing interaction. acs.org

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (SₑAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The position of substitution is directed by the combined electronic effects of the three substituents already present: the hydroxyl (-OH) group, the methyl (-CH₃) group, and the formyl (-CHO) group.

Hydroxyl (-OH) group: A powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

Methyl (-CH₃) group: A weakly activating group and an ortho, para-director through an inductive effect.

Formyl (-CHO) group: A deactivating group and a meta-director because it withdraws electron density from the ring through resonance. ncert.nic.inyoutube.com

Position C5: This position is para to the hydroxyl group and meta to both the methyl and formyl groups.

Position C3: This position is ortho to both the hydroxyl and methyl groups, but also ortho to the deactivating formyl group.

Position C4: This position is meta to the hydroxyl group and para to the methyl group.

Given the powerful ortho, para-directing nature of the hydroxyl group, substitution is most likely to occur at positions C3 and C5. For instance, in the nitration of the closely related 2-methoxy-m-tolualdehyde, the nitro group is directed to the position para to the methoxy (B1213986) group (equivalent to C5 in this compound). scispace.com Therefore, electrophilic attack is strongly favored at the C5 position, which is activated by the hydroxyl group and not sterically hindered. Substitution at C3 is also possible but may be less favored due to steric hindrance from the adjacent methyl and formyl groups.

Derivatives of 2 Hydroxy 6 Methylbenzaldehyde: Design, Synthesis, and Functionalization

Schiff Base Ligands and Their Derivatives

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are among the most widely studied classes of ligands in coordination chemistry. shahucollegelatur.org.in They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. shahucollegelatur.org.inwalshmedicalmedia.com The resulting ligands, particularly those derived from salicylaldehydes, are capable of forming stable complexes with a variety of metal ions due to the presence of multiple donor atoms. shahucollegelatur.org.inscirj.org

The reaction of 2-Hydroxy-6-methylbenzaldehyde with diamines, such as ethylenediamine, is a common method for synthesizing tetradentate Schiff base ligands. scirj.org This condensation reaction typically involves a 2:1 molar ratio of the aldehyde to the diamine. scispace.com The carbonyl group of each aldehyde molecule reacts with one of the primary amine groups of the diamine, resulting in the formation of a symmetrical ligand with two imine linkages and two hydroxyl groups.

These N₂O₂ donor ligands are analogous in some structural aspects to porphyrins and are highly effective in chelating metal ions to form stable, often rigid, complexes. scirj.org The synthesis is generally straightforward, often achieved by refluxing the reactants in an alcoholic solvent like ethanol. scirj.org The resulting Schiff base can coordinate with a metal ion through the nitrogen atoms of the imine groups and the oxygen atoms of the phenolic hydroxyl groups. walshmedicalmedia.comscirj.org

Hydrazone derivatives are another significant class of compounds synthesized from this compound. These compounds contain the R₂C=N-NHR₂ linkage and are formed through the condensation reaction of an aldehyde with a hydrazine (B178648) derivative. ijtonline.comresearchgate.net

Novel hydrazone ligands have been created by reacting this compound with substituted hydrazines, such as hydrazinephenylmethanol and 1-phenylethylhydrazine (mebanazine). ijtonline.comresearchgate.net The synthesis is typically carried out by refluxing the aldehyde and the hydrazine derivative in an appropriate solvent, like ethanol, for several hours. worldwidejournals.com The reaction mixture is then cooled, allowing the hydrazone product to precipitate, which can then be purified by recrystallization. worldwidejournals.com These hydrazones are of interest for their coordinative capabilities and potential applications in various fields. worldwidejournals.com

The structural elucidation of newly synthesized Schiff bases and hydrazones relies on a combination of spectroscopic and analytical techniques. These methods provide definitive information about the molecular structure, bonding, and functional groups present in the compounds.

Spectroscopic Methods : Techniques such as Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), UV-Visible (UV-Vis), and mass spectrometry (MS) are routinely employed. shahucollegelatur.org.inijtonline.commdpi.com

The table below summarizes key spectroscopic features used for the characterization of these derivatives.

Derivative TypeSpectroscopic TechniqueCharacteristic Signal/PeakInterpretation
Schiff Base FT-IR~1635 cm⁻¹Azomethine (C=N) stretching vibration. scirj.org
¹H-NMR8.0-9.0 ppmSignal for the azomethine proton (-CH=N-). nih.gov
¹H-NMR12.0-15.5 ppmSignal for the intramolecularly hydrogen-bonded hydroxyl proton (O-H···N). nih.gov
Hydrazone FT-IR~1606-1560 cm⁻¹Imine (C=N) stretching vibration. mdpi.com
FT-IR~3450 cm⁻¹Hydroxyl (-OH) group stretching. mdpi.com
¹H-NMR~2.46 ppmSignal for methyl protons (-CH₃). mdpi.com
¹H-NMR~10.15 ppmSignal for the phenolic hydroxyl proton (-OH). mdpi.com
¹³C-NMR~166.6 ppmSignal for the imine carbon (-C=N). mdpi.com

Halogenated Analogues of this compound

The synthesis of halogenated derivatives of this compound is typically achieved through electrophilic aromatic substitution, where the position of the incoming halogen is directed by the existing substituents on the ring.

Bromo-Substituted Derivatives : Bromination can be performed using reagents like N-bromosuccinimide (NBS). unica.it In the case of substituted salicylaldehydes, the hydroxyl group is a strong activating group and directs the electrophile primarily to the ortho and para positions. For 2-hydroxy-5-methylbenzaldehyde (B1329341), bromination occurs at the position ortho to the hydroxyl group and meta to the aldehyde. unica.it This regioselectivity is a result of the powerful directing effect of the -OH group. unica.it

Chloro-Substituted Derivatives : Chlorination can be achieved using various reagents, including thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS). researchgate.net The chlorination of 2-hydroxy-4-methylbenzaldehyde (B1293496) with SOCl₂ selectively introduces a chlorine atom at the 5-position. Another established method is the Reimer-Tiemann reaction, where a phenol (B47542) (like o-chlorophenol) is treated with chloroform (B151607) in a basic solution to introduce a formyl group, yielding chloro-substituted hydroxybenzaldehydes. prepchem.com

DerivativeReagent(s)Reaction TypeKey Observation
Bromo-derivative N-Bromosuccinimide (NBS)Electrophilic Aromatic SubstitutionBromination occurs regioselectively, directed by the hydroxyl group. unica.it
Chloro-derivative Thionyl chloride (SOCl₂)Electrophilic Aromatic SubstitutionSelective chlorination can be achieved at specific positions on the aromatic ring.
Chloro-derivative Chloroform (CHCl₃), Sodium Hydroxide (NaOH)Reimer-Tiemann ReactionFormylation of a chlorophenol precursor to yield a chloro-hydroxybenzaldehyde. prepchem.com

The introduction of halogen atoms onto the aromatic ring has a profound impact on the molecule's reactivity and electronic properties.

Reactivity : Halogens are electron-withdrawing groups that increase the electrophilicity of the aldehyde's carbonyl carbon. This enhanced partial positive charge on the carbon atom makes the aldehyde more susceptible to nucleophilic attack. oup.com Consequently, halogenated derivatives may exhibit higher reactivity in reactions such as condensation with amines or hydrazines compared to the non-halogenated parent compound. The position of the halogen also influences resonance stabilization effects within the ring.

Electronic Structure : The presence of halogens alters the electronic distribution across the aromatic system. This modification can significantly affect the molecule's properties, such as its light absorption characteristics and its performance in applications like photocatalysis. researchgate.net Studies on related covalent organic frameworks have shown that chlorination can dramatically enhance photocatalytic hydrogen evolution rates by modulating the material's electronic structure. researchgate.net

Polymerizable Derivatives for Material Science Applications

The functionalization of this compound to introduce polymerizable groups, such as (meth)acrylates, is a key strategy for the development of advanced materials. These derivatives can be incorporated into polymer networks, imparting specific properties to the final material, such as improved thermal stability, altered mechanical properties, and the ability to participate in crosslinking reactions.

Synthesis of (Meth)acrylate Functionalized Benzaldehyde (B42025) Derivatives

The synthesis of (meth)acrylate functionalized benzaldehyde derivatives typically involves the reaction of the hydroxyl group of this compound with a (meth)acrylate-containing reagent. A common method is the esterification reaction with acryloyl chloride or methacryloyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dry dichloromethane. The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reactivity of the acid chlorides and then allowed to proceed at room temperature.

Another approach involves the reaction of this compound with a molecule containing both a hydroxyl group and a (meth)acrylate group, often through an ether linkage. For example, this compound can be reacted with a halo-alcohol, such as 3-iodo-1-propanol, in the presence of a base like potassium carbonate to form a hydroxyalkoxy-substituted benzaldehyde. rsc.org This intermediate can then be further reacted with a (meth)acryloyl chloride to introduce the polymerizable moiety.

These synthesis strategies allow for the creation of monomers that can be readily polymerized using standard techniques, such as free-radical polymerization, to produce polymers with pendant benzaldehyde functionalities.

Table 1: Representative Synthesis of a (Meth)acrylate Functionalized Benzaldehyde Derivative

Reactant 1 Reactant 2 Reagent/Catalyst Solvent Product
This compoundAcryloyl chlorideTriethylamineDichloromethane2-formyl-6-methylphenyl acrylate
This compound3-iodo-1-propanolPotassium carbonateAcetone2-(3-hydroxypropoxy)-6-methylbenzaldehyde
2-(3-hydroxypropoxy)-6-methylbenzaldehydeMethacryloyl chlorideTriethylamineDichloromethane3-(2-formyl-6-methylphenoxy)propyl methacrylate

Investigation of Dimerization and Crosslinking Mechanisms

The benzaldehyde group in the (meth)acrylate functionalized derivatives of this compound can participate in dimerization and crosslinking reactions, which are crucial for forming three-dimensional polymer networks. One of the key mechanisms is the photo-induced [2+2] cycloaddition of the aldehyde groups, particularly in the solid state or in concentrated solutions upon irradiation with UV light. This dimerization can lead to the formation of a four-membered oxetane (B1205548) ring.

Furthermore, the ortho-hydroxybenzaldehyde moiety can undergo a photo-controlled photoenolization. The resulting photoenol is a reactive diene that can participate in Diels-Alder cycloaddition reactions with suitable dienophiles, such as maleimides, leading to stable cycloadducts. researchgate.net This process can be utilized for crosslinking polymer chains that have been functionalized with these benzaldehyde derivatives.

The crosslinking process can be monitored by various analytical techniques to assess the formation of the network structure. qut.edu.au The efficiency of the crosslinking can significantly influence the mechanical and thermal properties of the resulting material. For instance, crosslinked polymers often exhibit increased solvent resistance, higher glass transition temperatures, and improved modulus compared to their linear counterparts.

Other Complex Functionalized Derivatives

Beyond polymerizable derivatives, this compound serves as a versatile precursor for a variety of other complex functionalized molecules with applications in coordination chemistry and medicinal chemistry.

The reaction of this compound with hydrazines or substituted hydrazines leads to the formation of hydrazone derivatives. researchgate.net These hydrazones can act as ligands, coordinating with various metal ions such as V(IV), Co(II), and Cu(II) to form metal complexes. researchgate.net The resulting complexes have been investigated for their thermal properties and potential catalytic activities.

Another class of complex derivatives is Schiff bases, formed through the condensation reaction of this compound with primary amines. These Schiff base ligands can also form stable complexes with a wide range of metal ions. For example, Schiff base ligands derived from this compound have been used to synthesize complexes with Cu(II), Ni(II), Co(II), and Zn(II), which have shown potential antioxidant and antimicrobial activities. smolecule.com

Furthermore, the hydroxyl group of this compound can be used as a handle to introduce other functionalities. For instance, etherification with propargyl bromide can introduce an alkyne group, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules.

Table 2: Examples of Complex Functionalized Derivatives of this compound

Derivative Type Reactant Resulting Functional Group Potential Application
HydrazoneHydrazine hydrateHydrazone (-C=N-NH2)Metal complexation, catalysis
Schiff BaseAnilineImine (-C=N-Ar)Metal complexation, biological activity
EtherPropargyl bromideAlkyne (-O-CH2-C≡CH)Click chemistry

Coordination Chemistry of 2 Hydroxy 6 Methylbenzaldehyde and Its Derivatives

Formation and Synthesis of Metal Complexes

The synthesis of metal complexes using 2-Hydroxy-6-methylbenzaldehyde derivatives typically involves the initial formation of a Schiff base ligand. This is achieved through the condensation reaction of the aldehyde with a primary amine. The resulting ligand, which often possesses multiple donor atoms (such as O and N), is then reacted with a suitable metal salt in an appropriate solvent to yield the desired metal complex.

Complexation with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Mn(II), V(IV), Sn(IV))

A variety of transition metal complexes have been synthesized using ligands derived from this compound and its analogues. For instance, novel hydrazone ligands created from the reaction of this compound with hydrazinephenylmethanol and 1-phenylethylhydrazine have been used to synthesize complexes of Vanadium(IV), Cobalt(II), and Copper(II). ijtonline.com These complexes were typically formed in a 2:1 ligand-to-metal ratio. ijtonline.com

Schiff base ligands derived from substituted 2-hydroxybenzaldehydes have also been extensively used. A tetradentate Schiff base, formed by condensing 2-hydroxy-6-isopropyl-3-methyl benzaldehyde (B42025) with o-phenylenediamine, has been used to prepare mononuclear complexes of Manganese(III), Cobalt(II), Nickel(II), and Copper(II). walshmedicalmedia.com The synthesis generally involves the direct reaction of the ligand with the corresponding metal acetate (B1210297) or chloride salts in a 1:1 molar ratio in an ethanolic solution. walshmedicalmedia.com Similarly, another Schiff base derived from the same aldehyde and 1,2-diaminopropane (B80664) was used to prepare Mn(II), Co(II), and Ni(II) complexes. scispace.com

Diorganotin(IV) complexes have been synthesized by reacting diorganotin(IV) dichlorides with thiosemicarbazone derivatives of 2-hydroxy-5-methylbenzaldehyde (B1329341). tandfonline.comresearchgate.net This reaction is typically carried out in absolute methanol (B129727) in the presence of potassium hydroxide. tandfonline.com The resulting complexes demonstrate the versatility of these ligands in coordinating with main group metals like Tin(IV). tandfonline.comresearchgate.net

Table 1: Synthesis of Metal Complexes with Derivatives of this compound

Metal IonLigand PrecursorsMolar Ratio (Metal:Ligand)SolventReference
Cu(II), Co(II), V(IV)This compound and hydrazinephenylmethanol/1-phenylethylhydrazine1:2Not Specified ijtonline.com
Mn(III), Co(II), Ni(II), Cu(II)2-hydroxy-6-isopropyl-3-methyl benzaldehyde and o-phenylenediamine1:1Ethanol walshmedicalmedia.com
Mn(II), Co(II), Ni(II)2-hydroxy-6-isopropyl-3-methyl benzaldehyde and 1,2-diaminopropaneNot SpecifiedNot Specified scispace.com
Sn(IV)2-hydroxy-5-methylbenzaldehyde-N(4)-cyclohexylthiosemicarbazone and Diorganotin(IV) dichloride1:1Methanol tandfonline.com
Sn(IV)2-hydroxy-5-methylbenzaldehyde and 4-methylthiosemicarbazide1:1Not Specified researchgate.net

Investigation of Ligand Denticity and Coordination Modes

The denticity of ligands derived from this compound can vary, leading to different coordination geometries. These ligands can act as bidentate, tridentate, or tetradentate chelating agents.

For example, Schiff bases derived from 3-chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide behave as tridentate ONO donor ligands. nih.gov In the case of thiosemicarbazone derivatives, such as 2-hydroxy-5-methylbenzaldehyde-N(4)-cyclohexylthiosemicarbazone, the ligand acts as a tridentate agent, binding to the Sn(IV) center through the phenolic oxygen, the azomethine nitrogen, and the thiolate sulfur atoms. tandfonline.com Similarly, N(4)-methylthiosemicarbazone derivatives used in the synthesis of other organotin(IV) complexes were found to coordinate as dinegative tridentate ligands via the phenoxide-O, azomethine-N, and thiolate-S atoms. researchgate.net

In contrast, Schiff bases formed from the 2:1 condensation of a substituted 2-hydroxybenzaldehyde with a diamine, such as o-phenylenediamine, result in tetradentate N2O2 donor ligands. walshmedicalmedia.com These ligands can effectively coordinate to a variety of metal ions, forming stable mononuclear complexes. walshmedicalmedia.com

Structural Characterization of Coordination Compounds

The precise structures and bonding within these metal complexes are elucidated using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Single Crystal X-ray Diffraction Analysis of Metal Complexes

In a series of dinuclear Cobalt(II) complexes with ligands derived from 2-hydroxy-5-methyl-1,3-phenylene, X-ray crystallography confirmed the structures and showed that the Co(II) centers were high-spin. researchgate.net The crystal structure of a Schiff base derived from 2-hydroxy-5-methylbenzaldehyde and 2-amino-5-methylphenol (B193566) indicated that the molecule exists in the keto-enamine tautomeric form and adopts a Z configuration. nih.gov

Table 2: Selected Crystallographic Data for Metal Complexes with 2-Hydroxy-benzaldehyde Derivatives

CompoundCrystal SystemSpace GroupCoordination GeometryReference
[Me2Sn(L)]*TriclinicP-1Distorted Trigonal Bipyramidal tandfonline.com
(Z)-6-{[(2-hydroxy-4-methylphenyl)amino]methylidene}-4-methylcyclohexa-2,4-dien-1-oneMonoclinicP21/cN/A (Ligand only) nih.gov
Dy4 Complex TriclinicP-1Butterfly-shaped rsc.org
Zn2Dy2 ComplexTriclinicP-1Butterfly-shaped rsc.org

*L = 2-hydroxy-5-methylbenzaldehyde-N(4)-cyclohexylthiosemicarbazone **Ligand derived from 2-hydroxy-3-methoxy-5-methylbenzaldehyde (B2420527) and o-aminophenol

Spectroscopic Characterization (FTIR, UV-Vis, NMR, PXRD) of Metal-Ligand Adducts

Spectroscopic methods are crucial for characterizing these complexes, especially when single crystals are not obtainable.

FTIR Spectroscopy: Infrared spectroscopy confirms the coordination of the ligand to the metal ion. Key observations include a shift in the azomethine (C=N) stretching frequency and the phenolic (C-O) stretching frequency upon complexation. walshmedicalmedia.comtandfonline.com The disappearance of the phenolic O-H stretching band indicates deprotonation and coordination of the phenolic oxygen. walshmedicalmedia.com Furthermore, the appearance of new, typically weak, bands in the far-IR region can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations, providing direct evidence of chelation. walshmedicalmedia.comnih.gov

UV-Vis Spectroscopy: Electronic spectra provide information about the geometry of the complexes. The spectra of the complexes typically show bands corresponding to intra-ligand π-π* and n-π* transitions, as well as ligand-to-metal charge transfer (LMCT) bands. walshmedicalmedia.com For transition metal complexes with d-electrons, d-d transition bands are observed in the visible region, and their positions are indicative of the coordination environment (e.g., octahedral, tetrahedral, or square-planar). nih.govsbmu.ac.ir

NMR Spectroscopy: For diamagnetic complexes, such as those of Sn(IV), Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. 1H and 13C NMR spectra show shifts in the signals of the ligand upon coordination to the metal center. tandfonline.com For organotin(IV) complexes, 119Sn NMR is particularly informative. The chemical shift values (δ(119Sn)) can indicate the coordination number of the tin atom; for instance, values around -153 to -180 ppm are characteristic of five-coordinate tin(IV) centers. tandfonline.com

Powder X-ray Diffraction (PXRD): PXRD is used to check the phase purity of the synthesized complexes and can also provide information about their crystalline nature. nih.gov

Table 3: Key Spectroscopic Data for Metal Complexes with 2-Hydroxy-benzaldehyde Derivatives

TechniqueObservationInferenceReference
FTIRShift in ν(C=N) and ν(C-O) bandsCoordination of azomethine N and phenolic O walshmedicalmedia.com
FTIRAppearance of new ν(M-O) and ν(M-N) bandsDirect evidence of chelation nih.gov
UV-VisObservation of d-d transition bandsInformation on coordination geometry nih.govsbmu.ac.ir
119Sn NMRChemical shifts in the range of -153 to -180 ppmFive-coordinate Sn(IV) center tandfonline.com

Electronic and Magnetic Properties of Coordination Complexes

The electronic and magnetic properties of these coordination complexes are highly dependent on the central metal ion, its oxidation state, and the coordination geometry.

Magnetic susceptibility measurements are commonly used to determine the magnetic moments of paramagnetic complexes, which provides insight into the number of unpaired electrons and the spin state of the metal ion. For instance, the effective magnetic moment (μeff) for a mononuclear Mn(III) complex was measured at 4.82 B.M., consistent with a high-spin d4 configuration. walshmedicalmedia.com

In polynuclear complexes, magnetic studies can reveal the nature of the magnetic exchange coupling between the metal centers. A series of dinuclear Cobalt(II) complexes were studied, showing either weak antiferromagnetic or weak ferromagnetic coupling depending on the specific substituents on the ligand framework. researchgate.net Density functional theory (DFT) calculations on these systems suggested that the magnetic exchange coupling occurs primarily through the bridging phenolic oxygen atom. researchgate.net Similarly, magnetic studies on supramolecular dimeric Mn(III) complexes revealed antiferromagnetic coupling between the metal centers, which are linked through hydrogen bonds. acs.org The magnetic behavior in these systems is often influenced by significant zero-field splitting effects, which is common for ions like high-spin Mn(III) and Co(II). researchgate.netacs.org

Table 4: Magnetic Properties of Selected Metal Complexes

Complex TypeMagnetic Moment (μeff) / CouplingMetal Ion(s)InferenceReference
Mononuclear Mn(III) Complex4.82 B.M.Mn(III)High-spin d4 configuration walshmedicalmedia.com
Dinuclear Co(II) ComplexesWeak antiferromagnetic or ferromagnetic couplingCo(II)Coupling mediated by bridging phenoxide researchgate.net
Supramolecular Dimeric Mn(III) ComplexesAntiferromagnetic couplingMn(III)Coupling through H-bonds acs.org
Dy4 ComplexSlow magnetic relaxation at zero dc fieldDy(III)Single-Molecule Magnet (SMM) behavior rsc.org

AC Susceptibility Measurements

Alternating current (AC) susceptibility measurements are a crucial technique for probing the dynamic magnetic properties of coordination compounds, particularly in the study of Single-Molecule Magnets (SMMs). SMMs are individual molecules that can exhibit slow magnetic relaxation, a property that could be harnessed for high-density information storage and quantum computing. Research into the coordination chemistry of this compound derivatives has led to the synthesis of polynuclear complexes that display such fascinating magnetic phenomena.

Derivatives of salicylaldehydes, including this compound, are effective ligands for assembling lanthanide-transition metal clusters. The specific arrangement of metal ions and the local coordination environment, dictated by the ligand, are critical in determining the magnetic behavior. In studies on related systems using Schiff base ligands derived from substituted salicylaldehydes, AC susceptibility measurements have confirmed SMM behavior.

For instance, two distinct dysprosium-manganese complexes, a high-symmetry [Dy₆Mn₁₂] cluster (Complex 1-Dy) and a low-symmetry analogue (Complex 2-Dy), were synthesized using a Schiff-base ligand derived from a substituted benzaldehyde. ungur.orgroyalsocietypublishing.org AC susceptibility measurements revealed that both complexes behave as SMMs, but with different characteristics. ungur.org The out-of-phase (χ'') signals in the AC susceptibility data showed strong frequency dependence, which is a hallmark of slow magnetic relaxation. ungur.org By analyzing the frequency dependence of the χ'' peaks at various temperatures, the effective energy barrier for magnetization reversal (Δeff or Ueff) and the characteristic relaxation time (τ₀) can be determined using the Arrhenius law. ungur.org

For the high-symmetry complex 1-Dy, the energy barrier was found to be significantly higher than for the low-symmetry complex 2-Dy, indicating that subtle structural changes heavily influence the magnetic properties. ungur.orgroyalsocietypublishing.org The successful replacement of the anisotropic Dy(III) ions with diamagnetic Y(III) ions in a control experiment confirmed that the SMM behavior originates from the lanthanide ions and their interactions within the cluster. ungur.orgroyalsocietypublishing.org These studies underscore the utility of salicylaldehyde-type ligands in the rational design of SMMs, with AC susceptibility serving as the primary tool for their characterization.

Table 1: Magnetic Relaxation Parameters for Dy-Mn SMMs Derived from a Substituted Salicylaldehyde (B1680747) Ligand ungur.org

Complex Effective Energy Barrier (Δeff/kB) Relaxation Time (τ₀)
1-Dy (High Symmetry) 35.1(5) K 1.00 x 10⁻⁸ s

Supramolecular Chemistry and Molecular Recognition Phenomena

The fields of supramolecular chemistry and molecular recognition focus on chemical systems composed of multiple discrete molecules bound together by non-covalent interactions. The phenolic hydroxyl group and the aldehyde functionality of this compound and its derivatives provide ideal sites for forming such interactions, including hydrogen bonds and other weaker forces, which are foundational to host-guest chemistry and sensor development.

Host-Guest Complexation Studies

Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule. While classic examples involve hosts like cyclodextrins or crown ethers, the principles also apply to the self-assembly of molecules in the solid state, where molecules act as hosts and guests for one another to form extended crystalline lattices.

Schiff base derivatives of substituted salicylaldehydes are particularly adept at forming intricate supramolecular structures through a variety of non-covalent interactions. In the crystal structure of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, a Schiff base synthesized from 2-hydroxy-5-methylbenzaldehyde, a strong intramolecular O—H⋯N hydrogen bond is a key feature. iucr.org This initial interaction pre-organizes the molecule, facilitating further intermolecular associations. The resulting three-dimensional network is constructed through a combination of C—H⋯O and C—H⋯N interactions, which form molecular sheets, and C—H⋯π interactions that link these sheets together. iucr.org In this context, the crystal lattice itself can be viewed as a complex host-guest system, where each molecule is precisely positioned by a concert of specific, non-covalent bonding interactions. iucr.org These studies demonstrate how the functionalities inherent to the this compound framework direct the assembly of complex supramolecular architectures. iucr.org

Development of Cation Sensors Utilizing Derivatives

The principles of molecular recognition and host-guest chemistry are directly applied in the creation of chemical sensors. Derivatives of this compound have been successfully employed as selective and sensitive cation sensors. These sensors are typically designed with a binding site (the "host") that has a specific affinity for a target cation (the "guest"), and a signaling unit that reports on the binding event, often through a change in fluorescence or color.

One such example is a novel symmetrical Schiff base, bis(2-hydroxy-3-isopropyl-6-methyl-benzaldehyde)ethylenediamine, which was designed as a fluorescent sensor for the copper(II) ion (Cu²⁺). nih.govresearchgate.net This compound exhibits a distinct increase in fluorescence emission upon complexing with Cu²⁺ in a mixed solvent system. nih.govresearchgate.net The binding event also produces a color change visible to the naked eye under UV light. nih.govresearchgate.net The stoichiometry of the host-guest complex was determined to be 1:1, and the association constant (K), which measures the strength of the binding, was calculated to be approximately 43,000 M⁻¹. nih.govresearchgate.net

In another study, a different derivative, {2-hydroxyl 3 methyl 6 isopropyl benzaldehyde}-3,4-dimethyl-1H-pyrrole-2-carbohydrazide, was developed as a highly selective sensor for the zinc(II) ion (Zn²⁺). bohrium.com This receptor showed a selective response to Zn²⁺ over many other common cations, demonstrating the high degree of specificity that can be achieved by modifying the derivative's structure. bohrium.com The sensing mechanism involves the formation of a 1:1 complex between the host molecule and the Zn²⁺ ion, which triggers a detectable spectroscopic response. bohrium.com These examples highlight the successful application of this compound derivatives in the rational design of advanced chemosensors for specific metal cations.

Table 2: Cation Sensing Properties of this compound Derivatives

Derivative Name Target Cation Sensing Method Stoichiometry (Host:Guest) Association Constant (K)
Bis(2-hydroxy-3-isopropyl-6-methyl-benzaldehyde)ethylenediamine nih.govresearchgate.net Cu²⁺ Fluorometric 1:1 43,000 M⁻¹

Advanced Spectroscopic and Analytical Characterization of 2 Hydroxy 6 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural analysis of organic molecules. For 2-Hydroxy-6-methylbenzaldehyde, various NMR methods are employed to confirm its molecular structure, understand its dynamic properties, and characterize its complexes.

Detailed ¹H and ¹³C NMR Assignments for Structural Elucidation

The structural identity of this compound is unequivocally established through the analysis of its ¹H and ¹³C NMR spectra. These one-dimensional NMR techniques provide precise information regarding the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for its distinct protons. The phenolic hydroxyl proton signal is typically observed at a significant downfield shift, which is indicative of a strong intramolecular hydrogen bond with the adjacent carbonyl group. The aldehyde proton also resonates in the downfield region due to the deshielding effect of the carbonyl function. The aromatic protons exhibit splitting patterns consistent with a 1,2,3-trisubstituted benzene (B151609) ring. The methyl protons appear as a singlet in the upfield region of the spectrum. Representative ¹H NMR data shows signals at approximately 11.25 ppm (s, 1H, -OH), 9.85 ppm (s, 1H, -CHO), 7.37 ppm (m, 2H, Ar-H), 6.91 ppm (t, 1H, J = 7.5 Hz, Ar-H), and 2.23 ppm (s, 3H, -CH₃). researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data, providing signals for each unique carbon atom. The carbonyl carbon of the aldehyde is found at a characteristic downfield position. The aromatic carbons, including those bearing the hydroxyl and methyl groups, can be assigned based on their chemical shifts, which are influenced by the electronic effects of the substituents.

A study reporting the synthesis of this compound provided the following NMR data: ¹H NMR (CDCl₃, 75 MHz): δ 2.61 (s, 3H, ArMe), 6.72 (d, 1H, J = 7.0 Hz, H-5), 6.82 (d, 1H, J = 7.0 Hz, H-3), 7.38 (t, 1H, J = 6.8 Hz, H-4), 10.33 (s, 1H, CHO). semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-OH~11.25 - 11.89-
-CHO~9.85 - 10.33~195.8
Aromatic-H~6.72 - 7.43-
-CH₃~2.23 - 2.61~22.2
C1 (C-CHO)-~118.7
C2 (C-OH)-~161.7
C3-~117.6
C4-~133.5
C5-~121.1
C6 (C-CH₃)-~148.9
Note: Chemical shifts can vary depending on the solvent and experimental conditions. The provided data is a compilation from various sources. researchgate.netsemanticscholar.org

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of atoms in this compound. nih.govdlsu.edu.ph

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, which is essential for assigning the adjacent protons in the aromatic ring. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the signals of the carbon atoms to which they are directly attached. This is vital for assigning the protonated carbons in the molecule. dlsu.edu.phresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is particularly powerful for identifying quaternary carbons, such as the carbonyl carbon and the carbons bearing the hydroxyl and methyl groups, by observing their correlations with nearby protons. nih.govdlsu.edu.phresearchgate.net For instance, HMBC can show correlations between the aldehyde proton and the aromatic ring carbons.

Variable Temperature NMR Studies

Variable temperature (VT) NMR spectroscopy is a valuable tool for investigating dynamic processes, such as internal rotations and hydrogen bonding. nih.gov For this compound, VT-NMR can be used to study the strength of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. nih.gov The chemical shift of the hydroxyl proton is sensitive to temperature changes; a smaller change with increasing temperature suggests a stronger and more stable intramolecular hydrogen bond.

¹¹⁹Sn NMR for Organotin(IV) Complexes

When this compound acts as a ligand in the formation of organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is instrumental in characterizing the resulting structures. The chemical shift of the tin-119 nucleus is highly dependent on its coordination number and the geometry of the complex. A significant change in the ¹¹⁹Sn chemical shift upon complexation, often an upfield shift, can indicate an increase in the coordination number of the tin atom, suggesting the formation of a higher-coordinate species. researchgate.net For example, the ¹¹⁹Sn resonance of a starting material like Bu₂SnCl₂ appears at +122 ppm, and a shift to a lower frequency upon complexation implies a higher electron density at the tin center due to ligand coordination. researchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a key analytical method for identifying the functional groups within a molecule and for analyzing hydrogen bonding interactions. researchgate.netprimescholars.com

The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl group significantly influences the positions of their respective stretching vibrations. The O-H stretching band is typically broad and shifted to a lower wavenumber, while the C=O stretching frequency is also lowered compared to an unchelated aromatic aldehyde. tandfonline.com For instance, the intramolecularly hydrogen-bonded carbonyl group in 2-hydroxy-6-methyl-benzaldehyde shows a band at 1665 cm⁻¹. tandfonline.com

Table 2: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Notes
O-H stretchBroad, ~3000-3400Lower frequency due to strong intramolecular H-bonding.
Aromatic C-H stretch~3000-3100
Aliphatic C-H stretch~2850-2950From the methyl group.
C=O stretch~1665Lower frequency due to intramolecular H-bonding. tandfonline.com
Aromatic C=C stretch~1450-1600
C-O stretch~1200-1300Phenolic C-O.
Note: The exact positions of the absorption bands can vary based on the sample preparation and instrument.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides valuable information about the vibrational modes of this compound, complementing infrared spectroscopy data. The technique helps in identifying specific functional groups and understanding the molecular structure. Theoretical calculations, often employing methods like Density Functional Theory (DFT), are used in conjunction with experimental data to assign the observed Raman bands to specific molecular vibrations. Studies on related molecules, such as 2-hydroxy-5-methylbenzaldehyde (B1329341), have utilized Fourier Transform Raman (FT-Raman) analysis to investigate their vibrational behavior. researchgate.net For instance, in a study of 2-hydroxy-5-bromobenzaldehyde, DFT calculations were used to predict the Raman spectrum and assign vibrational modes. acs.org These computational approaches provide a deeper understanding of the molecular dynamics of substituted benzaldehydes.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) is extensively used for the analysis of this compound, confirming its identity and purity in various samples. In the analysis of volatile compounds from different sources, this compound has been identified as a significant component. For example, it has been detected in the volatile essential oils of black rice bran and in extracts from mite-ripened cheeses. nih.govresearchgate.net

GC-MS analysis of house dust mites, Dermatophagoides farinae, revealed the presence of this compound in hexane (B92381) extracts. oup.com The compound has also been identified in the volatile organic compounds emitted by these mites. oup.com In studies of fungal volatiles, GC-MS was used to distinguish this compound from its isomers, such as 2-hydroxy-4-methylbenzaldehyde (B1293496), based on their mass spectra and retention indices. beilstein-journals.org The mass spectrum of this compound typically shows characteristic fragment ions at m/z values of 135, 90, and 77. cabidigitallibrary.org Furthermore, this compound has been identified in the extracts of Populus Salicaceae bark. semanticscholar.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Adduct Characterization

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of compounds and studying non-covalent complexes. For this compound, ESI-MS can be used to observe the molecular ion and various adducts.

Predicted ESI-MS data for this compound suggests the formation of several common adducts. uni.lu The positive ion mode is expected to show peaks corresponding to the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, the potassium adduct [M+K]⁺, and the ammonium (B1175870) adduct [M+NH₄]⁺. In the negative ion mode, the deprotonated molecule [M-H]⁻ is anticipated. The predicted collision cross-section (CCS) values, which are related to the ion's shape and size, provide an additional parameter for identification. uni.lu

Adduct FormPredicted m/zPredicted CCS (Ų)
[M+H]⁺137.05971123.4
[M+Na]⁺159.04165133.1
[M+K]⁺175.01559131.0
[M+NH₄]⁺154.08625145.1
[M-H]⁻135.04515126.6
[M]⁺136.05188124.1
[M]⁻136.05298124.1
[M+H-H₂O]⁺119.04969118.8
[M+HCOO]⁻181.05063147.6
[M+CH₃COO]⁻195.06628171.0
[M+Na-2H]⁻157.02710130.5

Table based on data from PubChem. uni.lu

X-ray Diffraction (XRD)

X-ray diffraction techniques are indispensable for elucidating the three-dimensional atomic arrangement of this compound in its solid state.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to identify the crystalline phases of a material and can be used to assess its purity. The PXRD pattern is a fingerprint of the crystalline solid. Although a specific PXRD pattern for this compound was not found in the search results, this technique is fundamental in materials science for characterizing polycrystalline samples. It provides information on the crystal system and unit cell dimensions, which are essential for quality control and material characterization.

Other Advanced Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, semi-quantitative surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. measurlabs.com The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. measurlabs.com

For this compound, an XPS analysis would unequivocally confirm the presence of its constituent elements, carbon and oxygen. More importantly, it would provide detailed insight into the bonding arrangements (i.e., the chemical states) of these atoms. The high-resolution spectra for the C 1s and O 1s regions would be of particular interest.

Detailed Research Findings: While specific XPS spectral data for this compound is not readily available in the reviewed literature, the analysis would focus on identifying and quantifying the different chemical species of carbon and oxygen. The C 1s spectrum is expected to be deconvoluted into multiple peaks corresponding to the carbon atoms in the distinct chemical environments of the molecule: the aromatic ring (C-C/C-H), the methyl group (C-H), the carbon single-bonded to the hydroxyl group (C-OH), and the carbonyl carbon of the aldehyde group (C=O). rsc.orgacs.org Similarly, the O 1s spectrum would be resolved to distinguish between the oxygen in the hydroxyl (-OH) group and the carbonyl (C=O) oxygen. rsc.org The binding energies are sensitive to the chemical environment, providing a fingerprint of the functional groups present on the molecular surface. acs.orgnih.gov

The table below illustrates the expected binding energy ranges for the different carbon and oxygen species within this compound based on typical values for organic functional groups.

ElementCore LevelFunctional GroupExpected Binding Energy (eV) Range
CarbonC 1sAromatic C-C, C-H284.5 - 285.5
C-O (Phenolic)285.6 - 286.8
C=O (Aldehyde)287.0 - 289.0
OxygenO 1sC=O (Aldehyde)530.5 - 532.0
C-O (Phenolic)532.5 - 534.0

This table is generated based on typical binding energy values from XPS databases and related literature. rsc.orgacs.org

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Patterns

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. rsc.org This technique provides crucial information about the thermal stability and decomposition characteristics of a material. mdpi.com A TGA experiment on this compound would reveal the temperature at which it begins to degrade, the kinetics of its decomposition, and the mass of any residual material.

Detailed Research Findings: Specific TGA data for this compound is not detailed in the provided search results. However, a typical TGA analysis would be performed by heating a small sample of the compound at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere to prevent oxidative decomposition. rsc.orgmdpi.com The resulting TGA curve would plot the percentage of weight loss against temperature. For a pure organic compound like this compound, the curve would likely show a single, sharp weight loss step, indicating its volatilization or decomposition over a relatively narrow temperature range. The onset temperature of this weight loss is a key indicator of its thermal stability. The derivative of the TGA curve (Derivative Thermogravimetry, DTG) can also be plotted to more clearly identify the temperature of the maximum rate of weight loss. mdpi.com

The following table provides a hypothetical representation of TGA data for this compound, outlining the key parameters obtained from the analysis.

ParameterDescriptionHypothetical Value
Onset Temperature (Tonset) The temperature at which significant thermal degradation begins.180 - 220 °C
Peak Degradation Temperature (Tpeak) The temperature at which the maximum rate of mass loss occurs, identified from the DTG curve.230 - 260 °C
Mass Loss (%) The percentage of the initial mass lost during the main degradation step.~100%
Residue at 800 °C (%) The percentage of mass remaining at the end of the analysis. For a volatile organic compound, this is expected to be near zero. rsc.org< 1%

This table is illustrative, based on the general behavior of organic compounds in TGA. rsc.orgmdpi.comresearchgate.net

Photoelectrochemical Analysis (PEC) (e.g., Cyclic Voltammetry, Linear Sweep Voltammetry, Electron Impedance Spectroscopy)

Photoelectrochemical (PEC) analysis involves studying the electrochemical behavior of a substance at an electrode-electrolyte interface, often under illumination. rsc.orgunipa.it Techniques such as Cyclic Voltammetry (CV), Linear Sweep Voltammetry (LSV), and Electrochemical Impedance Spectroscopy (EIS) are powerful tools for investigating redox processes, charge transfer kinetics, and interfacial phenomena.

Detailed Research Findings:

Cyclic Voltammetry (CV): CV measures the current that develops in an electrochemical cell as the potential is linearly swept between two set values. For phenolic compounds, CV is often used to study their oxidation at an electrode surface. psu.edu The hydroxyl group on the aromatic ring of this compound would be the primary site for electrochemical oxidation. However, studies on a structurally similar compound, 2-hydroxy-5-methylbenzaldehyde polyacrylamide, have shown it to be non-electroactive under certain aqueous conditions, in contrast to its halogenated derivatives. dergipark.org.trdergipark.org.tr This suggests that the electrochemical response of this compound itself may be weak or highly dependent on the experimental conditions, such as the choice of electrode material and solvent system. dergipark.org.trdergipark.org.tr

Linear Sweep Voltammetry (LSV): LSV is similar to CV but the potential is swept in only one direction. In the context of photoelectrochemistry, LSV is frequently used to characterize the photocurrent response of a photoactive material coated on an electrode under chopped or continuous illumination. rsc.org While this compound itself is not a primary photoactive material for electrodes, its involvement in photoelectrocatalytic synthesis has been noted, where LSV would be used to characterize the performance of the photocatalyst used in its synthesis. rsc.org

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that measures the impedance of a system to a small-amplitude AC potential over a wide range of frequencies. The resulting data, often visualized in a Nyquist plot, can be modeled with an equivalent electrical circuit to determine parameters like solution resistance, double-layer capacitance, and charge-transfer resistance. bohrium.com This provides insight into the kinetics of electrochemical processes occurring at the electrode-electrolyte interface. bohrium.com An EIS study of this compound would require it to be part of an electrochemical system, for instance, studying its effect on the corrosion of a metal or its redox behavior at a modified electrode. rsc.orgbohrium.com

The table below summarizes the purpose and findings from these electrochemical techniques as they relate to this compound.

TechniquePurposeRelevant Findings & Insights
Cyclic Voltammetry (CV) To investigate the redox behavior (oxidation/reduction potentials).The phenolic hydroxyl group is the likely electroactive site. psu.edu However, some studies on similar methyl-substituted hydroxybenzaldehydes report a lack of electroactivity, indicating the response may be condition-dependent. dergipark.org.trdergipark.org.tr
Linear Sweep Voltammetry (LSV) To measure current as a function of a linear potential scan; used to determine photocurrent in PEC systems.Primarily used to characterize the photocatalysts involved in the synthesis of this compound, rather than the compound itself. rsc.org
Electrochemical Impedance Spectroscopy (EIS) To study interfacial properties and charge transfer kinetics.Provides information on charge transfer resistance and capacitance at the electrode interface. Analysis would depend on the specific electrochemical system in which the compound is being studied. rsc.orgbohrium.com

Computational Chemistry and Theoretical Studies of 2 Hydroxy 6 Methylbenzaldehyde

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It has been widely applied to 2-hydroxy-6-methylbenzaldehyde to explore its fundamental properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized molecular geometry. These calculations also provide a detailed picture of the molecule's electronic structure, including the distribution of electrons and the energies of its molecular orbitals. For instance, studies have utilized the B3LYP/6-311+g(d,p) level of theory to perform geometry optimization. researchgate.net

A key aspect of the electronic structure is the intramolecular hydrogen bond between the hydroxyl group and the carbonyl group, which significantly influences the molecule's conformation and reactivity. The bond dissociation analysis of this compound suggests that the dehydrogenation of the methyl group is the most favorable bond scission, requiring the least amount of energy among nine possible bond cleavages. researchgate.net

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the electrostatic potential on the molecule's surface. For similar molecules, the MEP map reveals that the area around the oxygen atom of the aldehyde group has the highest electron density, making it a likely site for electrophilic attack, while the region near the hydroxyl hydrogen is electron-deficient and susceptible to nucleophilic attack. nih.gov

DFT is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can map out the potential energy surface of a reaction and determine its feasibility and kinetics.

For example, a DFT study on the decomposition of this compound to produce toluene (B28343) investigated eight different reaction pathways. researchgate.net The calculations, performed at the B3LYP/6-311+g(d,p) level of theory, identified the transition state structures and their corresponding imaginary frequencies. researchgate.net The study found that the most favorable reaction pathway for the production of toluene from this compound has an activation energy of 12.26 kcal/mol. researchgate.net Furthermore, it was observed that this optimal pathway proceeds through an m-cresol (B1676322) intermediate. researchgate.net

Thermochemical analysis over a temperature range of 473–873 K has also been performed to understand the temperature dependence of the reaction thermodynamics. researchgate.net

DFT calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

Simulated ¹H and ¹³C NMR spectra for similar compounds have been shown to be in good agreement with experimental data. conicet.gov.ar For instance, in a study of 2-hydroxy-4-methylbenzaldehyde (B1293496), the calculated ¹H NMR chemical shifts were compared to the experimental values, showing a high degree of correlation. conicet.gov.ar

Vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be calculated using DFT. These calculations help in assigning the observed vibrational bands to specific molecular motions. For related molecules, the calculated vibrational frequencies, often scaled by an appropriate factor, have been shown to match well with experimental FT-IR and FT-Raman spectra. researchgate.net For example, the O-H stretching vibration, which is sensitive to hydrogen bonding, is a key feature in the vibrational spectrum of this compound.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational flexibility, interactions with solvent molecules, and transport properties.

For derivatives of similar aromatic aldehydes, MD simulations have been employed to investigate their structural and electronic properties in an explicit solvent environment. researchgate.net These simulations can reveal key conformational behaviors and intermolecular interactions, such as hydrogen bonding with water molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. These models are developed by finding a correlation between calculated molecular descriptors and experimentally measured activities.

For aldehydes, QSAR models have been developed to predict their aquatic toxicity. oup.comoup.com These models typically use descriptors such as the logarithm of the octanol-water partition coefficient (log K_ow), which represents hydrophobicity, and other electronic or topological parameters. oup.comoup.com An interspecies QSAR model for aldehydes was developed to predict acute toxicity to various aquatic organisms, demonstrating the utility of this approach in environmental science. oup.comoup.com While not specific to this compound, these studies establish a framework that could be applied to assess its potential environmental impact.

QSAR models have also been developed to predict other properties, such as the quantum yield of hydroxyl radical generation from organic compounds, where 2-hydroxy-4-methylbenzaldehyde was included in the dataset. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at the molecular level.

Derivatives of this compound have been the subject of molecular docking studies to investigate their interactions with biological targets. For example, Schiff base derivatives of a related compound, 4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde, have been docked into the active sites of enzymes to understand their binding mechanisms and predict their inhibitory potential. smolecule.com These studies reveal the importance of hydrophobic interactions and hydrogen bonding in the ligand-receptor complex. smolecule.com

In other research, molecular docking has been used to study the interaction of aldehyde derivatives with proteins like β-lactamase and the 3C-like protease of SARS-CoV-2. nih.govmdpi.com The docking scores obtained from these simulations provide an estimate of the binding affinity, helping to identify promising compounds for further investigation. nih.gov

Biological Activities and Mechanistic Investigations of 2 Hydroxy 6 Methylbenzaldehyde and Its Derivatives

Function as a Natural Pheromone Component

2-Hydroxy-6-methylbenzaldehyde is a significant semiochemical in the world of astigmatid mites, functioning as both an alarm and a sex pheromone. Its distribution is widespread among this group, playing a crucial role in their chemical communication and reproductive strategies. The specific function of this compound can vary between different mite species, highlighting its diverse role in their ecology.

Role as Alarm Pheromone in Astigmatid Mites

In certain species of astigmatid mites, this compound serves as a critical alarm pheromone. This chemical signal is released in response to threats, triggering dispersal and other defensive behaviors among the mite population. Its identification as an alarm pheromone has been established in species such as Tyrophagus perniciosus. The release of this compound alerts other mites to potential danger, prompting them to move away from the source of the disturbance, which is a vital survival mechanism.

Function as Sex Pheromone in Astigmatid Mites

Conversely, in other astigmatid mite species, the same compound, this compound, acts as a potent female sex pheromone. It has been identified as the pheromone that sexually stimulates males and incites copulation in the brown-legged grain mite, Aleuroglyphus ovatus, and in Acarus immobilis. In Aleuroglyphus ovatus, the compound is a major component in adult extracts but only a minor one in the nymphal stage, which supports its role as a signal for sexual maturity. Synthetic versions of this compound have been shown to elicit the same sexual response in males as the naturally isolated pheromone.

Table 1: Pheromonal Functions of this compound in Astigmatid Mites

Mite Species Pheromone Function
Tyrophagus perniciosus Alarm Pheromone
Aleuroglyphus ovatus Sex Pheromone
Acarus immobilis Sex Pheromone

Ecological Implications and Behavioral Responses

The dual functionality of this compound across different mite species has significant ecological implications. The response to the pheromone is highly context-dependent and species-specific. For instance, in the brown-legged grain mite Aleuroglyphus ovatus, the sex pheromone activity of this compound can be masked by the presence of citral, which functions as an alarm pheromone in that species. This demonstrates a chemical hierarchy where the alarm signal can override the mating signal, ensuring that survival responses take precedence.

Furthermore, studies on analogues of this compound have revealed species-specific sensitivities. Research on Aleuroglyphus ovatus and Acarus immobilis showed that the two species responded differently to a range of related chemical compounds. For example, 6-methylsalicylic acid and 2-methylbenzoic acid elicited a strong pheromonal response in A. ovatus males, comparable to the natural pheromone itself. In contrast, A. immobilis males responded to a different set of analogues, such as various substituted salicylaldehydes, though their activity was weaker than the natural pheromone. This specificity in chemical recognition helps maintain reproductive isolation between closely related species sharing the same habitat. The compound is also found in the opisthonotal glands of other mites like the grain mite Acarus siro and the house dust mite Dermatophagoides farinae, though its precise function in these species remains to be fully elucidated.

Enzyme Inhibition and Modulation Studies of Derivatives

IKK-2 Inhibition and NF-κβ Pathway Regulation

Information regarding the specific investigation of this compound derivatives as IKK-2 inhibitors or for the regulation of the NF-κβ pathway is not available in the reviewed scientific literature.

Interaction Profiles with Other Biological Enzymes

Derivatives of this compound exhibit interactions with several biological enzymes, primarily by modulating oxidative stress pathways. Studies on various benzaldehyde (B42025) analogues indicate that their biological activity is often linked to the disruption of cellular antioxidation systems. Natural benzaldehydes can target and inhibit key fungal antioxidant enzymes such as superoxide (B77818) dismutases and glutathione (B108866) reductase. nih.gov This interference with the cell's ability to manage redox homeostasis is a significant mechanism behind their antifungal effects. nih.gov

Additionally, as aldehydes, these compounds are substrates for aldehyde dehydrogenases (ALDHs), a group of enzymes responsible for oxidizing aldehydes to their corresponding carboxylic acids. This metabolic interaction is a crucial aspect of their biological processing and detoxification within organisms. The specific inhibitory constants and binding kinetics of this compound with these enzymes are areas requiring further detailed investigation to fully elucidate their interaction profiles.

Antimicrobial and Antifungal Properties of Analogues

Analogues of this compound have demonstrated significant antifungal properties against a range of fungal pathogens. The antimycotic potency is closely linked to the specific substitution pattern on the benzaldehyde ring. Research has shown that the presence of an ortho-hydroxyl group tends to increase antifungal activity. nih.gov For instance, compounds like 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) and 2-hydroxy-5-methoxybenzaldehyde (B1199172) show potent activity, with Minimum Inhibitory Concentrations (MICs) between 0.5 and 1.0 mM against several filamentous fungi. nih.gov The analogue 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB) has also been identified as a potent antifungal agent, with a MIC of 200 μg/mL against Fusarium graminearum, where it acts by damaging the cell membrane. researchgate.net

Structure-activity relationship studies reveal that the position and nature of substituents are critical. For example, 2,3- and 2,5-dimethoxybenzaldehyde (B135726) show higher antifungal potency compared to the 2,4-dimethoxy isomer. mdpi.com The fungicidal efficacy of these compounds can be fungistatic or fungicidal depending on the concentration and the specific fungal species being targeted. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Benzaldehyde Analogues Against Fungi

CompoundFungal SpeciesMICReference
2-Hydroxy-3-methoxybenzaldehydeFilamentous Fungi (Average)0.5 - 1.0 mM nih.gov
2-Hydroxy-5-methoxybenzaldehydeFilamentous Fungi (Average)0.5 - 1.0 mM nih.gov
2,5-DimethoxybenzaldehydeFilamentous Fungi (Average)1.0 - 2.0 mM nih.gov
3,5-DimethoxybenzaldehydeFilamentous Fungi (Average)1.0 - 2.0 mM nih.gov
2-MethoxybenzaldehydeFilamentous Fungi (Average)2.0 - 3.0 mM nih.gov
2,3-DimethoxybenzaldehydeFilamentous Fungi (Average)2.0 - 3.0 mM nih.gov
2-Hydroxy-4-methoxybenzaldehydeFusarium graminearum200 µg/mL researchgate.net

Beyond their intrinsic antifungal activity, benzaldehyde analogues serve as effective chemosensitizing agents, enhancing the potency of conventional antifungal drugs. nih.gov Chemosensitization is a strategy where a compound that may have modest antimicrobial activity on its own is co-administered with a standard drug to increase its efficacy. mdpi.com This approach can lower the required dosage of commercial drugs, thereby reducing costs, mitigating the risk of negative side effects, and combating the development of drug resistance. nih.gov

The analogue 2-hydroxy-4-methoxybenzaldehyde (2H4M) has been shown to be an effective chemosensitizer. When used in combination with monoterpenoid phenols like carvacrol (B1668589) and thymol, it synergistically lowers the MIC and Minimum Fungicidal Concentration (MFC) required to inhibit fungal growth. mdpi.com Furthermore, 2H4M can overcome the tolerance of certain Aspergillus fumigatus mutants to the fungicide fludioxonil. mdpi.com The mechanism of chemosensitization by these benzaldehydes is often tied to their ability to disrupt the pathogen's cellular oxidative stress response systems, making the fungus more vulnerable to the action of other antimicrobial agents. nih.gov

Anti-inflammatory and Pro-apoptotic Properties of Derivatives

Derivatives of 2-hydroxybenzaldehyde have been investigated for their anti-inflammatory and pro-apoptotic properties. The anti-inflammatory effects are largely mediated through the inhibition of key signaling pathways involved in the inflammatory response. nih.gov Benzaldehyde derivatives have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and interleukin-6 (IL-6). nih.gov This suppression is achieved by downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biomolther.orgacs.org

The underlying mechanism for these effects involves the modulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.govresearchgate.net Research demonstrates that certain benzaldehyde derivatives can inhibit the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

The pro-apoptotic potential of hydroxybenzaldehyde derivatives is an area of growing interest. While direct studies on this compound derivatives are limited, research on the related isomer p-hydroxybenzaldehyde provides insight into possible mechanisms. In models of cerebral ischemia, this compound was found to reduce neuronal apoptosis by regulating the expression of Bcl-2 family proteins. nih.gov It increased the level of the anti-apoptotic protein Bcl-2 while decreasing the pro-apoptotic protein Bax, and it also inhibited the expression of cleaved caspase-3, a key executioner of apoptosis. nih.gov This modulation of the Bcl-2/Bax ratio is a critical control point for apoptosis, suggesting a potential mechanism by which derivatives of this compound may exert pro-apoptotic effects in other cellular contexts. nih.gov

Medicinal Chemistry: this compound as a Privileged Scaffold

The 2-hydroxybenzaldehyde framework, including this compound, serves as a privileged scaffold in medicinal chemistry for the rational design and synthesis of new bioactive compounds. Its structural features—a reactive aldehyde group and a phenolic hydroxyl group in the ortho position—make it an ideal starting material for creating more complex molecules with diverse biological activities. nih.govnih.gov

A prominent application of this scaffold is in the synthesis of Schiff bases (or anils). These compounds are readily formed through the condensation reaction of the aldehyde group with primary amines. nih.govasianpubs.org The resulting imine moiety (-C=N-) and the ortho-hydroxyl group can form a stable intramolecular hydrogen bond (O–H···N), leading to the existence of tautomeric equilibria between enol-imine and keto-amine forms. nih.gov This structural feature is crucial for their ability to chelate metal ions, and the resulting metal complexes often exhibit enhanced biological activities, such as antimicrobial and antifungal properties, compared to the parent Schiff base ligand. sbmu.ac.ir By systematically varying the amine component used in the synthesis, chemists can rationally design a library of Schiff base derivatives and their metal complexes to screen for optimized therapeutic properties, demonstrating the utility of this compound as a versatile building block in drug discovery. sbmu.ac.ir

Structure-Activity Relationship (SAR) Studies for Bioactivity

The biological activity of phenolic compounds like this compound is significantly influenced by their chemical structure, particularly the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies aim to elucidate these relationships to design more potent and selective compounds. For derivatives of 2-hydroxybenzaldehyde (salicylaldehyde), the presence and location of functional groups such as hydroxyl (-OH), methyl (-CH₃), and others play a crucial role in their bioactivity, including antioxidant and cytotoxic properties.

Research into the SAR of hydroxybenzaldehydes has revealed that the antioxidant capacity is closely linked to the number and position of hydroxyl groups. mdpi.com The hydrogen-donating ability of the phenolic hydroxyl group is central to the free radical scavenging mechanism. The position of these groups also affects the stability of the resulting phenoxyl radical through resonance. For instance, dihydroxybenzaldehyde isomers exhibit varying antioxidant potentials based on the relative positions of the two hydroxyl groups. wiserpub.com

In the case of this compound, the molecule possesses a hydroxyl group and a methyl group ortho to the aldehyde function. The methyl group, being an electron-donating group, can influence the electronic properties of the aromatic ring and the adjacent hydroxyl group. Quantitative structure-activity relationship (QSAR) analyses of related salicylaldehyde (B1680747) benzoylhydrazone derivatives have shown that electron-donating substituents on the salicylaldehyde ring are associated with increased cytotoxic activity. nih.gov This suggests that the 6-methyl group in this compound could potentially enhance its bioactivity compared to the unsubstituted salicylaldehyde. The electron-donating nature of the methyl group can increase the electron density on the phenolic oxygen, potentially facilitating hydrogen donation for antioxidant activity or influencing the molecule's interaction with biological targets.

Furthermore, studies on other substituted salicylaldehydes have highlighted the importance of the substitution pattern for antibacterial and antioxidant activities. researchgate.net While specific SAR studies focusing exclusively on a wide range of this compound derivatives are limited in the reviewed literature, the principles derived from closely related hydroxybenzaldehydes provide a strong basis for understanding its bioactivity. The interplay between the hydroxyl group's radical scavenging ability and the electronic effects of the methyl substituent is a key determinant of its biological potential.

Cytotoxic Activity of Metal Complexes Derived from Related Ligands

The coordination of phenolic aldehydes and their derivatives, such as Schiff bases and hydrazones, to metal ions can significantly enhance their cytotoxic properties. The resulting metal complexes often exhibit greater biological activity than the free ligands, a phenomenon attributed to factors like increased lipophilicity, altered redox potentials, and specific interactions with biological macromolecules. nih.gov Ligands derived from salicylaldehyde, a close structural analog of this compound, have been extensively used to form metal complexes with notable cytotoxic effects.

Studies on transition metal complexes of salicylaldehyde benzoylhydrazone derivatives have demonstrated their potential as cytotoxic agents against human adenocarcinoma cell lines. nih.gov A key finding from these studies is that the cytotoxicity of copper(II) complexes is consistently greater than that of the corresponding free ligands. nih.gov This enhancement is often explained by chelation theories, which propose that the coordination of the metal ion reduces its polarity, allowing for greater penetration through the lipid membranes of cancer cells.

Quantitative structure-activity relationship (QSAR) analyses have further revealed that the cytotoxic activity of these metal complexes is strongly correlated with electronic and transport factors. nih.gov The nature of the metal ion itself plays a critical role in the cytotoxic potential of the complex. For a series of transition metal complexes with an unsubstituted salicylaldehyde benzoylhydrazone ligand, the cytotoxic activity was found to mirror the charge density on the metal ion. nih.gov A comparative study on the cytotoxicity of various metal complexes with salicylaldehyde acylhydrazones established a clear hierarchy of activity, with copper complexes being the most potent. nih.gov

The order of cytotoxicity for different metal ions complexed with these ligands was determined as follows: Cu > Ni > Zn = Mn > Fe = Cr > Co nih.gov

This trend highlights the significant role of the central metal ion in mediating the cytotoxic response. The enhanced activity of the copper complexes, for instance, may be related to their ability to participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress and cell death.

The data from studies on related salicylaldehyde-derived ligands provide a strong indication that metal complexes of ligands derived from this compound would also exhibit significant cytotoxic activity. The presence of the additional methyl group could further modulate the lipophilicity and electronic properties of the resulting complexes, potentially influencing their uptake and activity in cancer cells.

Industrial and Emerging Applications of 2 Hydroxy 6 Methylbenzaldehyde

Biomass Pyrolysis and Bio-Oil Upgrading

The fast pyrolysis of lignocellulosic biomass is a key technology for producing bio-oil, a renewable liquid fuel source. However, raw bio-oil is a complex mixture containing numerous oxygenated organic compounds that diminish its quality and stability, preventing its direct use as a transportation fuel. researchgate.net 2-Hydroxy-6-methylbenzaldehyde is one such compound found in bio-oil, and its study is crucial for developing effective upgrading processes. researchgate.netresearchgate.netacs.orgehu.es

In the scientific pursuit of improving bio-oil quality, this compound (HMB) serves as an important model compound. researchgate.netdeepdyve.com It represents the aromatic aldehyde category of components present in bio-oil produced from the fast pyrolysis of lignocellulosic biomass. researchgate.netresearchgate.net Researchers use HMB in numerical studies, often employing Density Functional Theory (DFT), to simulate and analyze its decomposition pathways. researchgate.netdeepdyve.com By understanding the bond dissociation energies and reaction mechanisms of a representative molecule like HMB, scientists can gain insights into the broader chemical transformations occurring during pyrolysis and upgrading. researchgate.net Studies have analyzed the various possible bond scissions in the HMB molecule to determine the most likely decomposition routes under pyrolysis conditions. researchgate.netdeepdyve.com

The ultimate goal of studying HMB's decomposition is to facilitate the upgrading of bio-oil into high-value products, including transportation fuels and platform chemicals. researchgate.net The presence of oxygen in compounds like HMB is detrimental to fuel properties, so upgrading processes focus on deoxygenation. researchgate.netdeepdyve.com Research has investigated multiple reaction pathways for converting HMB into more desirable, deoxygenated compounds such as toluene (B28343). researchgate.netdeepdyve.com These theoretical studies provide a foundational understanding for developing catalytic strategies to transform the complex mixture of bio-oil into stable, energy-dense fuels compatible with existing infrastructure. osti.gov The conversion of biomass-derived molecules into drop-in transportation fuels is a key strategy for reducing dependence on fossil fuels. osti.gov

Research Findings on the Decomposition of this compound (HMB)

FindingMethodologySignificanceSource
Represents the aromatic aldehyde category in bio-oil.Categorization of bio-oil components.Allows for focused study on a representative molecule to understand a whole class of compounds. researchgate.netresearchgate.net
Dehydrogenation of the methyl group is the least energy-demanding initial bond scission.Density Functional Theory (DFT) bond dissociation analysis.Identifies the most probable initial step in the thermal decomposition of HMB. researchgate.netdeepdyve.com
The optimal reaction for producing toluene from HMB requires an activation energy of 12.26 kcal/mol.DFT analysis of potential energy surfaces for eight reaction pathways.Provides a theoretical pathway for the targeted conversion of an undesirable bio-oil component into a valuable hydrocarbon. researchgate.netdeepdyve.com
The production of toluene from HMB is thermodynamically more favorable than the production of 2-hydroxybenzaldehyde.Thermochemistry analysis over a temperature range of 473–873 K.Guides the development of upgrading processes by predicting the more likely and efficient reaction outcomes. deepdyve.com

Precursor in Polymer Chemistry and Materials Science

The reactivity of this compound makes it a valuable building block in the synthesis of specialized polymers and advanced materials. Its functional groups can be modified to create monomers with specific properties, leading to applications in high-performance materials.

This compound can be chemically modified to serve as a precursor for monomers used in polymerization reactions. For instance, it has been used in the synthesis of monomers for cyclic-brush polymers through activated ester chemistry. rsc.org In one pathway, the hydroxyl group of this compound is reacted with bromopropanol, and the resulting product is further functionalized to create a monomer suitable for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. rsc.org Derivatives of this compound are also explored for creating polymerizable materials intended for a variety of technical and medical applications. googleapis.com

Materials derived from this compound derivatives show significant promise for use in advanced fabrication methods, such as 3D printing. googleapis.com These polymerizable materials are particularly suitable for producing shaped bodies for dental applications. googleapis.com One key area of development is the creation of corrective dental splints. The resulting polymers are designed to have the necessary biocompatibility and physical properties for medical-technical uses, demonstrating the compound's potential to contribute to the field of custom medical device manufacturing. googleapis.com

Applications of this compound in Polymer Science

Application AreaSpecific UseKey Research FindingSource
Monomer SynthesisPrecursor for RAFT polymerization agents.Successfully synthesized a monomer from this compound to create cyclic-brush polymers. rsc.org
Advanced FabricationComponent in polymerizable materials for additive manufacturing (3D Printing).Materials are suitable for producing shaped bodies for dental purposes, such as corrective splints. googleapis.com
Specialty PolymersBuilding block for specialty polymers.The compound's steric and electronic properties make it of interest for developing novel polymers.

Chemical Research Tool in Organic Synthesis and Biochemical Studies

Beyond its industrial applications, this compound is a valuable tool in chemical research, serving as a key intermediate in the synthesis of complex molecules and in the study of biochemical interactions. It is often used as an industrial raw material and an intermediate in organic synthesis. chembk.com

Its synthesis is of particular interest because the compound is a naturally occurring pheromone component in several species of astigmatid mites, where it can function as an alarm or sex pheromone. oup.comtandfonline.comtandfonline.com The need to study these pheromonal activities necessitates convenient and efficient synthetic routes to obtain the pure compound. oup.comtandfonline.com The synthesis often starts from m-cresol (B1676322), requiring multiple steps of protection, directed lithiation, formylation, and deprotection to achieve the desired isomer with high purity, as other isomers are often formed and can be difficult to separate. oup.commdpi.com This synthetic challenge highlights its role as a target molecule that drives the development of new methodologies in organic chemistry. oup.com Furthermore, its derivatives are used as building blocks in the synthesis of more complex molecules, including fluorescent indicators and potential therapeutic agents. smolecule.com

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Efficient Synthetic Pathways

Current synthetic routes to 2-Hydroxy-6-methylbenzaldehyde and its analogs often rely on classical methods that may involve harsh conditions, stoichiometric reagents, and multiple protection-deprotection steps, leading to moderate yields and significant waste generation. The future of its synthesis lies in the adoption of green chemistry principles.

A primary challenge is the development of catalytic, atom-economical processes. Research should focus on direct C-H formylation of o-cresol (B1677501) using sustainable oxidants and catalysts. Exploring biocatalytic routes, employing engineered enzymes, could offer a highly selective and environmentally benign alternative operating under mild aqueous conditions. Furthermore, improving upon established methods like the Reimer-Tiemann reaction by using greener solvents or catalytic systems could significantly enhance efficiency and reduce environmental impact. researchgate.net The development of continuous flow processes for the synthesis of this compound represents another promising avenue, offering better control over reaction parameters, improved safety, and easier scalability.

Research DirectionKey ObjectivesPotential Impact
Catalytic C-H Formylation Design of efficient catalysts (e.g., metal-organic frameworks, supported nanoparticles) for direct formylation of o-cresol.Higher atom economy, reduced waste, simplified purification.
Biocatalytic Synthesis Engineering of enzymes (e.g., formyltransferases, oxidases) for selective synthesis from renewable feedstocks.Use of aqueous media, high selectivity, operation at ambient temperature and pressure.
Process Intensification Development of continuous flow reactor systems for synthesis.Improved yield and purity, enhanced safety, seamless scalability.
Green Solvent Application Investigation of deep eutectic solvents or supercritical fluids as reaction media.Elimination of volatile organic compounds (VOCs), potential for catalyst recycling.

Exploration of Novel Reactivity and Uncharted Chemical Transformations

The reactivity of this compound has predominantly been explored through the lens of its individual functional groups—the aldehyde and the phenol (B47542). The future lies in harnessing the synergistic reactivity of these vicinal groups to unlock novel chemical transformations.

Unaddressed challenges include moving beyond predictable reactions like Schiff base formation. nih.gov Research should investigate its potential in multicomponent reactions, where its unique structure can be used to construct complex molecular architectures in a single step. The application of modern synthetic methods, such as photoredox catalysis or electrosynthesis, could unveil unprecedented reaction pathways, allowing for transformations that are inaccessible through traditional thermal methods. A computational study on its decomposition into toluene (B28343) highlights its potential as a model compound for understanding the chemistry of bio-oils, opening avenues for research into catalytic upgrading and valorization of biomass. researchgate.netresearchgate.net Exploring its coordination chemistry to form novel organometallic complexes could also lead to new catalytic applications.

Advanced Applications in Material Science and Smart Materials

The application of this compound in material science is a nascent field with immense potential. appchemical.com Its rigid structure and dual functional groups make it an ideal building block for a new generation of functional polymers and smart materials.

A significant challenge is the rational design and synthesis of materials where the molecule's specific properties are translated into macroscopic function. Future research should focus on its incorporation into polymer backbones to create high-performance polymers with enhanced thermal stability and specific optical properties. Its ability to form Schiff bases can be exploited to create dynamic covalent polymers, such as vitrimers, which are self-healing and reprocessable. Furthermore, its structure is well-suited for the design of fluorescent sensors; modifications to the aromatic ring could tune its photophysical properties to enable the selective detection of metal ions or environmentally relevant anions. The development of photochromic or thermochromic materials based on its derivatives, a known characteristic of some Schiff bases nih.gov, is another exciting and underexplored avenue.

Potential ApplicationResearch FocusDesired Material Properties
Fluorescent Sensors Synthesis of derivatives and polymers for selective analyte detection.High sensitivity and selectivity, "turn-on" or "turn-off" fluorescence response.
Self-Healing Polymers Use in dynamic covalent networks (e.g., vitrimers) via imine chemistry.Re-processability, extended material lifetime, stimuli-responsiveness.
Metal-Organic Frameworks (MOFs) Application as an organic linker for creating porous materials.Catalytic activity, gas storage and separation capabilities.
High-Performance Plastics Incorporation as a monomer in polycarbonates, polyesters, or polyethers.Enhanced thermal stability, high refractive index, UV-blocking capability.

Deeper Mechanistic Elucidation of Biological Activities and Therapeutic Potential

While derivatives of similar hydroxybenzaldehydes have shown promise in therapeutic contexts, such as agents for sickle cell disease or as potential antitumor compounds, the specific biological profile of this compound remains largely uninvestigated. google.comchemicalbook.com A significant opportunity exists to systematically screen this compound and its derivatives for a range of biological activities.

The primary challenge is to move beyond simple screening and delve into the mechanistic underpinnings of any observed activity. Future research must focus on identifying specific molecular targets and pathways. For instance, if antimicrobial or antioxidant properties are discovered, studies should aim to elucidate whether this is due to membrane disruption, enzyme inhibition, or radical scavenging mechanisms. dergipark.org.trjchr.org Structure-activity relationship (SAR) studies will be crucial, involving the synthesis and testing of a library of derivatives to pinpoint the key structural features responsible for biological effects. This detailed mechanistic understanding is a prerequisite for any further development toward therapeutic applications.

Integration of Advanced Computational Techniques for Predictive Design

Advanced computational chemistry offers a powerful toolkit to accelerate research and overcome many of the aforementioned challenges. Density Functional Theory (DFT) has already been applied to understand the decomposition pathways and energetics of this compound. researchgate.netresearchgate.net

The future direction is to leverage these tools not just for explanation but for prediction. A key challenge is the development of accurate and efficient computational models that can guide experimental work. Computational techniques can be employed to:

Design Catalysts: Model reaction mechanisms to design more efficient and selective catalysts for sustainable synthesis.

Predict Reactivity: Simulate reaction pathways under various conditions (e.g., photochemical, electrochemical) to identify novel and uncharted transformations before attempting them in the lab.

Virtual Screening: Utilize molecular docking and molecular dynamics simulations to screen this compound derivatives against libraries of biological targets, predicting potential therapeutic applications. jchr.orgunimas.my

Material Design: Predict the electronic, optical, and mechanical properties of polymers or MOFs incorporating the molecule, enabling the in-silico design of new materials with tailored functionalities. The analysis of noncovalent interactions, as demonstrated in related crystal structures, can aid in predicting the packing and properties of solid-state materials. nih.govresearchgate.net

By integrating predictive computational modeling with experimental validation, the discovery and development process for new applications of this compound can be made significantly more efficient and targeted.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Hydroxy-6-methylbenzaldehyde, and how are they applied in structural elucidation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify functional groups (e.g., aldehyde proton at ~9-10 ppm, aromatic protons, and hydroxyl group). Assign peaks based on coupling patterns and integration .
  • Infrared Spectroscopy (IR) : Detect characteristic stretches (e.g., O–H at ~3200 cm1^{-1}, C=O at ~1680 cm1^{-1}, and aromatic C–C vibrations) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm molecular weight and fragmentation patterns. Calibrate with standards for quantification .

Q. How is this compound detected and quantified in biological matrices such as oat grains?

  • Methodological Answer :

  • Sample Preparation : Homogenize oat grains, extract using non-polar solvents (e.g., hexane or ethyl acetate), and concentrate via rotary evaporation .
  • GC Analysis : Use a polar capillary column (e.g., DB-WAX) and flame ionization detector (FID). Correlate peak area (e.g., 1.856 × 107^7 in oat grains) with calibration curves .
  • Validation : Perform spike-and-recovery experiments to assess extraction efficiency and matrix effects .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure experimental integrity?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or degradation .
  • Handling : Use gloves and eye protection to avoid contamination. Pre-purge vials with inert gas before weighing to minimize air exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound?

  • Methodological Answer :

  • Cross-Validation : Compare data with authentic standards or computational predictions (e.g., density functional theory for NMR shifts) .
  • Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For IR, employ attenuated total reflectance (ATR) to minimize solvent interference .
  • Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets .

Q. What methodologies are employed in determining the crystal structure of this compound using X-ray diffraction?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation from ethanol or methanol .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. Collect data at 100–150 K to reduce thermal motion .
  • Refinement : Apply SHELXL for structure solution and refinement. Validate hydrogen bonding networks using Olex2 or Mercury .

Q. In ecological studies, how is this compound validated as a biomarker for mite contamination?

  • Methodological Answer :

  • Correlation Analysis : Quantify mite populations via microscopy and compare with GC peak areas of this compound. Use linear regression to establish dose-response relationships (e.g., R2^2 > 0.85) .
  • Multivariate Analysis : Apply partial least squares (PLS) regression to account for confounding variables (e.g., humidity, temperature) in field samples .

Q. What advanced chromatographic techniques are optimal for trace analysis of this compound in complex environmental samples?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column with electrospray ionization (ESI) in negative mode. Optimize multiple reaction monitoring (MRM) transitions for sensitivity (e.g., m/z 136 → 108) .
  • Matrix Interference Mitigation : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Validate with internal standards (e.g., deuterated analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.